Technical Documentation Center

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
  • CAS: 1258638-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (CAS Number: 1258638-34-4). As a substituted piperidine derivative, this compound holds potential significance in medicinal chemistry and drug development. This document, intended for researchers and scientists, delves into the structural attributes, and predicted characteristics such as solubility, acidity, lipophilicity, and spectral properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust predictive profile. Methodologies for empirical determination of these properties are also detailed to empower researchers in their laboratory investigations.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional conformations, which can be crucial for molecular recognition and biological activity. The introduction of various substituents onto the piperidine ring modulates its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a member of this important class of compounds, featuring a nitrile group and a methyl group attached to a carbon adjacent to the piperidine ring. The hydrochloride salt form suggests its potential for improved stability and aqueous solubility, critical attributes for pharmaceutical development.[2]

Chemical Identity and Structure

A thorough understanding of the molecule's structure is fundamental to predicting its chemical behavior.

Table 1: Chemical Identity of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

ParameterValueSource
IUPAC Name 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride-
CAS Number 1258638-34-4[3]
Molecular Formula C₉H₁₇ClN₂[3]
Molecular Weight 188.70 g/mol [3]
Canonical SMILES CC(C)(C#N)C1CCNCC1.Cl-

The structure of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride consists of a central piperidine ring substituted at the 4-position with a 2-methylpropanenitrile group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.

Caption: 2D structure of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

Physicochemical Properties: A Predictive Analysis

In the absence of direct experimental data, the physicochemical properties of the title compound can be reasonably predicted based on the well-characterized behavior of piperidine and its derivatives.

Physical State and Appearance

As a hydrochloride salt of an organic amine, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is expected to be a crystalline solid at room temperature.[2] The color would likely be white to off-white.

Melting Point

The melting point of hydrochloride salts is generally significantly higher than their corresponding free bases due to the strong ionic interactions in the crystal lattice. For instance, piperidine hydrochloride has a melting point of 245-248 °C, whereas piperidine itself is a liquid at room temperature with a melting point of -9 °C.[4][5] Given the increased molecular weight and substitution on the piperidine ring, the melting point of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is anticipated to be a high-melting solid, likely in a similar range to or slightly lower than piperidine hydrochloride.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.

Solubility

The hydrochloride salt form is expected to confer good solubility in polar protic solvents such as water, methanol, and ethanol.[2] This is due to the ionic nature of the salt and the ability of the protonated amine and chloride ion to form strong hydrogen bonds with the solvent molecules. Conversely, solubility in non-polar organic solvents like hexane and toluene is expected to be low. The free base form, if isolated, would exhibit higher solubility in non-polar organic solvents.[2]

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
WaterSolubleIonic nature of the hydrochloride salt.
MethanolSolublePolar protic solvent, capable of hydrogen bonding.
EthanolSolublePolar protic solvent.
DichloromethaneSparingly soluble to insolubleModerately polar aprotic solvent.
TolueneInsolubleNon-polar aprotic solvent.
HexaneInsolubleNon-polar aprotic solvent.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

G cluster_0 Solubility Determination Workflow A Add excess solid to solvent B Equilibrate with agitation at constant temperature A->B C Separate solid and liquid phases B->C D Quantify concentration in the liquid phase C->D E Determine solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Acidity (pKa)

The pKa of the conjugate acid of the piperidine nitrogen is a critical parameter that influences its ionization state at different pH values. The pKa of piperidinium ion is approximately 11.12.[6] The substituents on the piperidine ring in 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride are not expected to have a strong electron-withdrawing or -donating effect on the nitrogen atom. Therefore, the pKa of the title compound is predicted to be in a similar range, likely between 10 and 11.

Experimental Protocol: pKa Determination (Potentiometric Titration)

  • Solution Preparation: A known concentration of the compound is dissolved in water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For an ionizable compound like 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, LogD is a more relevant parameter as it considers the pH-dependent distribution of the neutral and ionized forms.

The LogP of the neutral free base is expected to be moderately lipophilic due to the presence of the alkyl and nitrile groups. However, at physiological pH (e.g., 7.4), the piperidine nitrogen will be predominantly protonated, leading to a significantly lower LogD value, indicating higher hydrophilicity.[7] The LogP of unsubstituted piperidine is approximately 0.8.[6] The addition of the 2-methylpropanenitrile group would increase the lipophilicity.

Experimental Protocol: LogD Determination (Shake-Flask Method)

  • Phase Preparation: A buffered aqueous phase at a specific pH (e.g., 7.4) and an immiscible organic phase (e.g., n-octanol) are prepared.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed and agitated to allow for partitioning.

  • Phase Separation: The two phases are separated after equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in each phase is determined.

  • Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Spectroscopic and Analytical Characterization

A suite of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl protons, and the protons on the carbon adjacent to the nitrile group. The chemical shifts and coupling patterns of the piperidine protons can provide information about the conformation of the ring.[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the piperidine ring, the methyl groups, the quaternary carbon, and the nitrile carbon. The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretch: A broad absorption in the region of 2700-3300 cm⁻¹ corresponding to the protonated amine (R₃N⁺-H).

  • C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region for the alkyl C-H bonds.

  • C≡N stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹ characteristic of a nitrile group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive ion mode, the molecular ion peak corresponding to the free base ([M+H]⁺) would be expected at m/z 167.14. Fragmentation patterns would likely involve cleavage of the substituents from the piperidine ring.[9][10]

Stability and Storage

As a hydrochloride salt, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is expected to be more stable than its free base form.[2] It should be stored in a well-sealed container in a cool, dry place to protect it from moisture, as hydrochloride salts can be hygroscopic.

Conclusion

This technical guide has provided a detailed predictive analysis of the physicochemical properties of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. Based on its chemical structure as a substituted piperidine hydrochloride, it is anticipated to be a stable, water-soluble, crystalline solid with a pKa characteristic of secondary amines. The provided experimental protocols offer a framework for the empirical determination of these crucial parameters. A thorough understanding of these properties is indispensable for researchers and scientists engaged in the synthesis, characterization, and development of this and related compounds for potential pharmaceutical applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620.
  • Kavková, K., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(2), 322–329.
  • Ghafourian, T., & Barzegar-Jalali, M. (2009). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Letters in Drug Design & Discovery, 6(8), 606-613.
  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1677–1684.
  • ACS Publications. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]

  • IUCr Journals. Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. [Link]

  • The Merck Index. Piperidine. [Link]

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [Link]

  • The Journal of Physical Chemistry. High Resolution Mass Spectrum of Piperidine. [Link]

  • ResearchGate. 13 C NMR spectra of commercial piperine (A), piperine purified from P. [Link]

  • National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

  • IUCrData. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Al-Ostoot, F. H., et al. (2025).
  • MOLBASE. 2-(piperidin-4-ylidene)-2-(pyridin-2-yl)acetonitrile. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Introduction For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers and scientists engaged in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a compound of interest due to its core structure, which is prevalent in many biologically active molecules. The piperidine ring is a common scaffold in pharmaceuticals, and the nitrile group can be a key pharmacophore or a synthetic handle for further molecular elaboration.[1] This guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for this compound, offering insights into the methodologies for data acquisition and the rationale behind spectral interpretation. While experimental data for this specific molecule is not publicly available, this guide will present predicted data based on the well-established spectral characteristics of its constituent functional groups.

Molecular Structure and Key Features

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride possesses a unique combination of a substituted piperidine ring, a quaternary carbon, and a nitrile functional group. The hydrochloride salt form influences the spectral properties, particularly of the piperidine ring, by protonating the nitrogen atom.

Molecular Formula: C₉H₁₇ClN₂ Molecular Weight: 188.70 g/mol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transform to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS. proc2->proc3 proc4 Integrate the ¹H NMR signals. proc3->proc4

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key functional groups in 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride that will give rise to characteristic absorption bands are the N-H bond of the secondary amine hydrochloride, the C-H bonds of the aliphatic groups, and the C≡N bond of the nitrile.

Predicted IR Absorption Bands
Wave Number (cm⁻¹) Functional Group Vibration Intensity Rationale
2800 - 3200N⁺-HStretchStrong, broadThe stretching of the N-H bond in the hydrochloride salt gives a broad and intense absorption in this region.
2850 - 3000C-H (aliphatic)StretchMedium to strongThese absorptions are due to the C-H bonds of the piperidine ring and the methyl groups. [2]
2240 - 2260C≡NStretchMedium, sharpThe nitrile group has a characteristic sharp absorption in this region, which is a key diagnostic peak. [3]
1450 - 1470C-HBendMediumBending vibrations of the CH₂ and CH₃ groups.
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality IR spectra of solid samples with minimal preparation. [4][5][6]

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum of the empty ATR crystal. setup1->setup2 sample1 Place a small amount of the solid sample onto the ATR crystal. setup2->sample1 sample2 Apply pressure to ensure good contact between the sample and the crystal. sample1->sample2 sample3 Record the sample spectrum. sample2->sample3 clean1 Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). sample3->clean1

Caption: A generalized workflow for ATR-FTIR spectroscopy. [7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is suitable to observe the molecular ion. [1][8]

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the compound is expected to be detected as its protonated molecular ion, which corresponds to the free base form of the molecule.

m/z (mass-to-charge ratio) Ion Interpretation
153.14[M+H]⁺This would be the base peak corresponding to the protonated molecule (C₉H₁₇N₂⁺).
Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show fragmentation of the piperidine ring and loss of small neutral molecules.

  • α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for cyclic amines. [1]* Loss of HCN: The nitrile group could be lost as neutral hydrogen cyanide.

  • Ring Opening: The piperidine ring could undergo fragmentation to produce various smaller ions.

Experimental Protocol for ESI-MS

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source. prep1->acq1 acq2 Optimize ionization parameters (e.g., capillary voltage, temperature). acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode. acq2->acq3 analysis1 Identify the molecular ion peak. acq3->analysis1 analysis2 If necessary, perform MS/MS analysis to study fragmentation patterns. analysis1->analysis2

Caption: A generalized workflow for ESI-Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride through NMR, IR, and MS provides a detailed understanding of its molecular structure. This guide, by presenting predicted spectral data and the rationale behind their interpretation, serves as a valuable resource for researchers in the field of drug discovery and development. The methodologies outlined herein are standard practices that ensure the reliable and accurate characterization of novel chemical entities.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 26, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Retrieved January 26, 2026, from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2013). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • IR Absorption Table. (n.d.). Michigan State University. Retrieved January 26, 2026, from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac. Retrieved January 26, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (2014). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. (2020). ACS Omega. Retrieved January 26, 2026, from [Link]

  • 13 C and 1 H NMR studies of structure and tautomerism in some perimidines. (1988). Sci-Hub. Retrieved January 26, 2026, from [Link]

  • Fragmentation pathway involving the nitrile form of... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 26, 2026, from [Link]

Sources

Foundational

purity and characterization of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

An In-Depth Technical Guide to the Purity and Characterization of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride Abstract This technical guide provides a comprehensive framework for establishing the purity, iden...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Characterization of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Abstract

This technical guide provides a comprehensive framework for establishing the purity, identity, and overall analytical profile of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (CAS No: 1258638-34-4), a key building block in modern medicinal chemistry.[1] The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals who require robust, self-validating analytical systems. This document moves beyond procedural lists to explain the scientific rationale behind method selection and data interpretation, ensuring a holistic understanding of the compound's characterization. We will cover a multi-technique approach encompassing spectroscopy, chromatography, and thermal analysis, providing field-proven insights into achieving and verifying high-purity material essential for reproducible research and development.

Introduction and Compound Profile

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a functionalized piperidine derivative.[2] Such scaffolds are prevalent in pharmaceuticals due to the piperidine ring's ability to confer favorable pharmacokinetic properties and engage with biological targets.[3] The presence of a nitrile group and a gem-dimethyl substitution offers unique steric and electronic properties for further synthetic elaboration. Given its role as a precursor in multi-step syntheses, the unequivocal confirmation of its structure and the stringent control of its purity are paramount to the success of subsequent research and the quality of the final active pharmaceutical ingredient (API).

This guide establishes an integrated analytical workflow to create a comprehensive quality profile for the compound.

Identifier Value
IUPAC Name 2-methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
CAS Number 1258638-34-4[1]
Molecular Formula C₉H₁₇ClN₂[1]
Molecular Weight 188.70 g/mol [1]
Structure

(Illustrative)

Synthesis, Purification, and Impurity Landscape

A robust analytical strategy begins with understanding the synthetic route and the potential impurities that may arise.

Synthetic Pathway Rationale

While multiple synthetic routes are possible, a common approach involves a Strecker-type reaction or a nucleophilic addition of cyanide to a suitable piperidine precursor. A plausible synthesis starts from 4-piperidone monohydrate hydrochloride.[4]

G cluster_synthesis Synthetic Workflow A 4-Piperidone Monohydrate Hydrochloride B N-Protected 4-Piperidone C N-Protected Piperidine Adduct D Target Precursor (Free Base) E Final Product (HCl Salt)

Purification Strategy: Crystallization

For a hydrochloride salt, crystallization is the most effective method for purification. The choice of solvent system is critical. A common approach is to use a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, such as isopropanol (IPA), ethanol, or a mixture like IPA/heptane. This process effectively removes process-related impurities and unreacted starting materials.

Common Impurity Profile

A thorough characterization must account for potential impurities arising from the manufacturing process.[5]

  • Starting Materials: Unreacted N-Boc-4-piperidone or 4-piperidone.

  • By-products: Impurities from side reactions, such as hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[6]

  • Residual Solvents: Solvents used in synthesis and purification (e.g., Methanol, Isopropanol, Diethyl Ether, Heptane). These must be controlled according to ICH Q3C guidelines.[7]

  • Inorganic Impurities: Salts or reagents carried over from the synthesis.[8]

Comprehensive Analytical Characterization

No single technique is sufficient to fully characterize a compound. The following sections detail an orthogonal analytical approach, where each method provides a unique and confirmatory piece of information.

G

Spectroscopic Analysis for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination.[9]

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is excellent for seeing exchangeable protons, while DMSO-d₆ will show the N-H protons.

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Referencing: Reference the spectra to the residual solvent peak.[10]

Expected ¹H NMR Data (in D₂O, 400 MHz):

  • δ ~3.4-3.6 ppm (m, 2H): Axial protons on C2/C6 of the piperidine ring.

  • δ ~3.0-3.2 ppm (m, 2H): Equatorial protons on C2/C6 of the piperidine ring.

  • δ ~2.0-2.2 ppm (m, 1H): Proton on C4.

  • δ ~1.8-2.0 ppm (m, 4H): Protons on C3/C5.

  • δ ~1.5 ppm (s, 6H): Two methyl groups. (Note: The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial signals.)[11]

Expected ¹³C NMR Data (in D₂O, 100 MHz):

  • δ ~124 ppm: Nitrile carbon (-C≡N).

  • δ ~45 ppm: C2/C6 of piperidine.

  • δ ~40 ppm: C4 of piperidine.

  • δ ~35 ppm: Quaternary carbon attached to the nitrile.

  • δ ~30 ppm: C3/C5 of piperidine.

  • δ ~25 ppm: Methyl carbons.

Causality: The chemical shifts and coupling patterns are directly dictated by the electronic environment and spatial relationship of the nuclei. Any deviation from the expected spectrum indicates the presence of an impurity or an incorrect structure.

MS confirms the molecular weight of the free base.

Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile/water.

  • Analysis: Infuse the sample into an ESI source in positive ion mode.

  • Data Interpretation: Look for the [M+H]⁺ ion for the free base (C₉H₁₆N₂).

Expected Result:

  • Calculated [M+H]⁺: 153.1392

  • Observed m/z: A high-resolution mass spectrometer should detect a value within 5 ppm of the calculated mass.

FTIR is used to identify key functional groups.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Key Absorbances:

  • ~2800-2500 cm⁻¹ (broad): N-H stretch of the secondary amine hydrochloride.

  • ~2240 cm⁻¹ (sharp, medium): C≡N (nitrile) stretch. This is a highly diagnostic peak.

  • ~2950 cm⁻¹: C-H stretches from alkyl groups.

Chromatographic Analysis for Purity Determination

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds.[12]

Protocol: Reversed-Phase HPLC with UV Detection

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. (The acid is crucial for good peak shape for the basic amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for end absorption, as the molecule lacks a strong chromophore).

  • Purity Calculation: Purity is determined by area percent, assuming all impurities have a similar response factor at this low wavelength.

Causality: The chromatographic separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Structural differences, even minor ones, often lead to different retention times, allowing for their separation and quantification.[9]

Protocol: Headspace GC with Flame Ionization Detection (FID)

  • Sample Preparation: Accurately weigh ~50-100 mg of the sample into a headspace vial. Add a high-boiling point solvent like DMSO or DMF.

  • Incubation: Heat the vial at ~80-100 °C for 15-20 minutes to allow volatile solvents to partition into the headspace.

  • Injection: Automatically inject an aliquot of the headspace gas onto the GC column.

  • Separation & Detection: Use a standard polar column (e.g., DB-624) and an FID detector.

  • Quantification: Quantify against a standard containing known amounts of the expected solvents. Limits should comply with ICH Q3C guidelines.[13]

Thermal and Elemental Analysis

Thermal analysis provides information on melting point, polymorphism, and thermal stability.

Protocol: DSC/TGA

  • Instrument: A simultaneous DSC-TGA instrument is ideal.

  • Sample: Place 2-5 mg of the sample in an aluminum pan.

  • Method: Heat from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Interpretation:

    • TGA: A sharp weight loss corresponding to decomposition will indicate the thermal stability limit.[14] Weight loss at lower temperatures (<150 °C) can indicate the presence of water or residual solvent.[15]

    • DSC: A sharp endotherm indicates the melting point.[16] The presence of multiple thermal events could suggest polymorphism or the presence of impurities.[17]

Expected Results:

  • A sharp melting endotherm, likely above 200 °C.

  • Minimal weight loss before the onset of decomposition.

This technique provides the elemental composition, confirming the empirical formula.

Protocol: Combustion Analysis

  • Sample: Submit ~2-3 mg of accurately weighed, dried sample.

  • Analysis: The sample is combusted, and the resulting CO₂, H₂O, and N₂ are quantified. Chlorine is determined separately.

Expected Results for C₉H₁₇ClN₂:

  • Carbon (C): 57.28%

  • Hydrogen (H): 9.08%

  • Nitrogen (N): 14.85%

  • Chlorine (Cl): 18.79%

  • The experimental values should be within ±0.4% of the theoretical values.

Data Summary and Final Assessment

The culmination of this multi-faceted analysis provides a robust and defensible quality assessment.

Table of Key Analytical Specifications:

Test Method Specification Rationale
Appearance VisualWhite to off-white solidConfirms basic physical property
Identity ¹H NMRConforms to structureUnambiguous structural confirmation
Identity MS (ESI+)[M+H]⁺ = 153.1392 ± 5 ppmConfirms molecular weight of the free base
Purity HPLC (210 nm)≥ 98.0%Quantifies organic purity
Residual Solvents GC-HSMeets ICH Q3C limits[7]Ensures patient safety
Melting Point DSCReport value (with onset)A key physical constant indicative of purity
Elemental Analysis CHN/ClC, H, N, Cl ± 0.4% of theoreticalConfirms elemental composition and stoichiometry

Conclusion

The characterization of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a critical step in its use for pharmaceutical research and development. A purely procedural approach is insufficient; a deep understanding of the why behind each analytical technique is essential for troubleshooting and ensuring data integrity. By integrating data from orthogonal methods—NMR for structure, HPLC for purity, MS for molecular weight, and thermal analysis for physical properties—a scientist can build a comprehensive and reliable profile of the molecule. This guide provides the strategic framework and detailed protocols necessary to achieve this goal, ensuring that the material used in subsequent stages of development is of the highest possible quality.

References

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). National Institutes of Health (NIH). Available at: [Link]

  • 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). (2024). MDPI. Available at: [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Thermal Analysis – The Use of DSC & MTDSC in Analyzing Freeze-Dried Formulations and Products. (2008). ResearchGate. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2022). MDPI. Available at: [Link]

  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. (2006). PubMed. Available at: [Link]

  • Impact of Solvent Quality in the outcome of the API purification processes. (2024). Docuchem. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Available at: [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]

  • New intermediates for the preparation of remifentanil hydrochloride. (2020). Google Patents.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2024). AZoM. Available at: [Link]

  • Thermal analysis - DSC and TGA. C2MI. Available at: [Link]

  • Q3C(R8) Impurities: Guidance for Residual Solvents. (2023). FDA. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace. Available at: [Link]

Sources

Exploratory

Safeguarding Stability: A Technical Guide to the Optimal Storage of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical intermediates is paramount to the success of any research endeavor. This guide provides an in-depth technical overview o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical intermediates is paramount to the success of any research endeavor. This guide provides an in-depth technical overview of the core principles and practical protocols for the storage of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (CAS No: 1258638-34-4), a key building block in medicinal chemistry. By understanding the chemical nature of this compound and its potential degradation pathways, its long-term stability can be effectively maintained.

Compound Profile and Inherent Stability Considerations

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a multifaceted molecule featuring a piperidine ring, a nitrile group, and a hydrochloride salt. Each of these functional groups contributes to its reactivity and dictates its optimal storage conditions. The piperidine moiety, a saturated heterocycle, contains a secondary amine that is protonated to form the hydrochloride salt. This salt form generally enhances the stability and solubility of the parent amine. However, it also introduces a susceptibility to moisture. The nitrile group is relatively stable but can be subject to hydrolysis under certain conditions.

Based on its structural components, the primary stability concerns for this compound are:

  • Hygroscopicity: Amine hydrochloride salts are known to be hygroscopic, readily absorbing moisture from the atmosphere. This can lead to physical changes in the solid, such as clumping, and can also facilitate chemical degradation.

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or other degradation products.[1]

  • Thermal Degradation: Elevated temperatures can promote decomposition of the molecule.[1]

  • Light Sensitivity: While not always a primary concern for this class of compounds, exposure to UV or other high-energy light can potentially initiate degradation.

One supplier of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride recommends long-term storage in a cool, dry place.[2] This general advice can be further refined by examining the storage recommendations for structurally similar compounds.

Recommended Storage Conditions: A Multi-faceted Approach

To ensure the long-term integrity of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, a multi-faceted approach to storage is essential. The following conditions are derived from supplier recommendations for the target compound and analogous structures.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) Storing at reduced temperatures minimizes the rate of potential degradation reactions.[3][4][5]
Atmosphere Inert Gas (e.g., Argon or Nitrogen) An inert atmosphere displaces oxygen and moisture, mitigating the risk of oxidation and hydrolysis.[3]
Moisture Dry/Desiccated Environment Due to the hygroscopic nature of the hydrochloride salt, storage in a desiccator or with a desiccant is crucial to prevent water absorption.[3]
Light Protection from Light Storing in an amber vial or in a dark location prevents potential photodegradation.
Container Tightly Sealed Container A well-sealed container is the first line of defense against moisture and atmospheric oxygen ingress.[6]

Potential Degradation Pathways and Their Mitigation

Understanding the likely degradation pathways is key to implementing effective preventative storage strategies.

Hydrolysis of the Nitrile Group

While nitriles are generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, can lead to hydrolysis, first to an amide and subsequently to a carboxylic acid. The hydrochloride salt of the piperidine nitrogen would create a mildly acidic environment in the presence of absorbed water, which could facilitate this process over extended periods.

Oxidation of the Piperidine Ring

The nitrogen atom in the piperidine ring is a potential site for oxidation, which can be initiated by atmospheric oxygen.[1] This can lead to the formation of an N-oxide, which may have different physical and chemical properties than the parent compound.

Degradation Pathways Potential Degradation Pathways A 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride B Hydrolysis Products (Amide, Carboxylic Acid) A->B Moisture (H₂O) C Oxidation Products (N-oxide) A->C Oxygen (O₂)

Caption: Potential degradation pathways for the compound.

Experimental Protocol: Establishing a Self-Validating Storage System

To ensure the long-term stability of valuable research compounds, it is best practice to establish a self-validating storage and handling workflow.

Materials and Equipment
  • 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source with regulator and tubing

  • Desiccator cabinet or desiccator jar with active desiccant

  • Refrigerator (2-8°C)

  • Analytical balance

  • Spatula

Step-by-Step Storage Protocol
  • Inert Atmosphere Purge: Before opening the primary container of the compound, prepare a clean, dry amber vial. Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air and moisture.

  • Aliquotting: In a controlled environment with low humidity, quickly weigh and transfer the desired amount of the compound into the purged vial. Minimize the time the primary container is open.

  • Final Purge and Sealing: Briefly purge the headspace of the vial containing the aliquot with the inert gas before tightly sealing the cap.

  • Labeling: Clearly label the vial with the compound name, CAS number, date of aliquoting, and storage conditions.

  • Desiccated Storage: Place the sealed vial inside a desiccator.

  • Refrigeration: Transfer the desiccator containing the vial to a refrigerator set to 2-8°C.

Storage Workflow Recommended Storage Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Storage A Purge amber vial with inert gas (Ar or N₂) B Aliquot compound in low humidity A->B C Purge headspace and seal tightly B->C D Place in desiccator C->D E Store in refrigerator (2-8°C) D->E

Caption: Step-by-step workflow for optimal storage.

Conclusion

The stability of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is best maintained through a combination of controlled temperature, exclusion of moisture and oxygen, and protection from light. By implementing the recommended storage conditions and handling protocols, researchers can ensure the integrity and reliability of this important chemical intermediate for the duration of their projects. Adherence to these principles is a cornerstone of good laboratory practice and contributes to the generation of reproducible and high-quality scientific data.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Derivatives from 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride

Introduction The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its favorable physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity to engage in crucial hydrogen bonding interactions with biological targets. 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride serves as a highly versatile and valuable starting material for drug discovery programs.[2] This bifunctional molecule possesses two key reactive centers ripe for chemical elaboration: a secondary amine within the piperidine ring and a cyano (nitrile) group. This application note provides a comprehensive guide with detailed, field-tested protocols for the strategic derivatization of this building block, enabling the synthesis of diverse chemical libraries for screening and lead optimization. We will explore methodologies for modification at the piperidine nitrogen and transformations of the nitrile functional group.

Core Synthetic Strategies: An Overview

The derivatization of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride can be logically bifurcated into two primary pathways: reactions involving the piperidine nitrogen and transformations of the peripheral nitrile group. Before most derivatizations, the hydrochloride salt must be neutralized to generate the free base, unmasking the nucleophilic secondary amine.

G cluster_start Starting Material cluster_freebase Key Intermediate cluster_n_deriv Part A: N-Derivatization cluster_cn_deriv Part B: Nitrile Transformation SM 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride FB Free Base (Nucleophilic Amine) SM->FB  Base Neutralization (Protocol 1) NA N-Alkylated Derivatives FB->NA  N-Alkylation (Protocol 2) NAr N-Arylated Derivatives FB->NAr  N-Arylation (Protocol 3) COOH Carboxylic Acid Derivatives FB->COOH  1. N-Protection 2. Hydrolysis (Protocol 4) Amine Primary Amine Derivatives FB->Amine  1. N-Protection 2. Reduction (Protocol 5)

Figure 1: Primary synthetic pathways for derivatizing 2-Methyl-2-(piperidin-4-yl)propanenitrile.

Part A: Derivatization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a potent nucleophile, making it an ideal handle for introducing a wide variety of substituents. The foundational step for these reactions is the conversion of the hydrochloride salt to its free base form.

Protocol 1: Generation of the Free Base

Principle: This protocol describes a standard acid-base extraction to liberate the free secondary amine from its hydrochloride salt. The use of a mild inorganic base like sodium bicarbonate ensures that the nitrile group remains intact.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (1.0 eq) in deionized water (10 mL per gram of starting material).

  • Neutralization: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until the pH of the solution is between 8 and 9 (verify with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 15 mL per gram of starting material).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Validation: The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere. Confirm the structure via ¹H NMR by observing the disappearance of the broad N-H₂⁺ signal and the appearance of a sharper N-H signal.

Protocol 2: N-Alkylation via SN2 Reaction

Principle: N-alkylation is a classic SN2 reaction where the lone pair of the piperidine nitrogen attacks an electrophilic carbon of an alkyl halide. The reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the free base of 2-Methyl-2-(piperidin-4-yl)propanenitrile (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (10 mL per gram of free base). Stir the suspension for 10 minutes at room temperature. Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if the alkyl halide is less reactive. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Expert Insights & Causality:

  • Solvent Choice: DMF is an excellent choice as it is a polar aprotic solvent that effectively dissolves the amine and the base while promoting the SN2 mechanism.

  • Base: K₂CO₃ is a mild, inexpensive, and easily removable base sufficient for scavenging the H-X byproduct. Stronger bases like NaH could also be used but require stricter anhydrous conditions.[3]

  • Stoichiometry: Using a slight excess of the alkylating agent ensures complete conversion of the starting amine. However, a large excess should be avoided to minimize the risk of forming a quaternary ammonium salt.[3]

Table 1: Representative N-Alkylation Reactions

Alkylating Agent (1.1 eq)Temp (°C)Time (h)Typical Yield (%)
Methyl Iodide25490-95%
Ethyl Bromide50885-90%
Benzyl Bromide25690-95%
Propargyl Bromide25680-88%
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

Principle: The formation of a C(aryl)-N bond is efficiently achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling. This reaction is invaluable for synthesizing derivatives that are otherwise difficult to access. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl piperidine.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or using Schlenk technique, add Pd₂(dba)₃ (0.01-0.03 eq), a suitable phosphine ligand like Xantphos (0.02-0.06 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen (3 cycles). Add the aryl halide (e.g., 4-bromotoluene) (1.0 eq), the free base of 2-Methyl-2-(piperidin-4-yl)propanenitrile (1.2 eq), and anhydrous, degassed toluene.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Expert Insights & Causality:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Therefore, maintaining strict anaerobic and anhydrous conditions is paramount for success.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, SPhos) are generally effective as they promote the rate-limiting reductive elimination step.[4]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the coordinated amine within the catalytic cycle, forming the key palladium-amido intermediate.

G cluster_workflow Workflow for N-Derivatization Start Free Base Reagents_Alk Alkyl Halide (R-X) Base (K2CO3) Solvent (DMF) Start->Reagents_Alk Protocol 2 Reagents_Ar Aryl Halide (Ar-X) Pd Catalyst & Ligand Base (NaOtBu) Solvent (Toluene) Start->Reagents_Ar Protocol 3 Product_Alk N-Alkyl Derivative Reagents_Alk->Product_Alk Product_Ar N-Aryl Derivative Reagents_Ar->Product_Ar

Figure 2: Workflow diagram for N-Alkylation and N-Arylation reactions.

Part B: Chemical Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, such as carboxylic acids and primary amines. For these transformations, it is often necessary to first protect the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a range of conditions and its facile removal under acidic conditions.

Protocol 4: Hydrolysis of Nitrile to Carboxylic Acid

Principle: Under harsh acidic conditions and heat, the nitrile group undergoes hydrolysis, first to a primary amide intermediate, and then to the corresponding carboxylic acid. N-protection is essential to prevent the piperidine nitrogen from interfering with the reaction.

Step-by-Step Methodology:

  • N-Protection: Protect the free base from Protocol 1 with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to yield N-Boc-2-Methyl-2-(piperidin-4-yl)propanenitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-Boc protected starting material (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid (HCl) and water.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C). The reaction can be vigorous, so slow heating is advised. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Deprotection: During the reaction, the Boc group will also be cleaved. Cool the reaction mixture in an ice bath. Adjust the pH to ~3-4 with a concentrated NaOH solution, which may cause the carboxylic acid product to precipitate.

  • Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. If no solid forms, extract the product into an organic solvent like ethyl acetate.

Expert Insights & Causality:

  • Dual-Purpose Reagent: Using strong acid (like HCl or H₂SO₄) serves the dual purpose of catalyzing the nitrile hydrolysis and removing the acid-labile Boc protecting group in the same pot, improving step economy.

  • Reaction Control: The hydrolysis of the intermediate amide is often the rate-limiting step and requires elevated temperatures to proceed at a reasonable rate.

Protocol 5: Reduction of Nitrile to Primary Amine

Principle: The nitrile group can be reduced to a primary amine using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is highly effective but requires strict anhydrous conditions.

Step-by-Step Methodology:

  • N-Protection: Begin with N-Boc-2-Methyl-2-(piperidin-4-yl)propanenitrile.

  • Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature, then gently heat to reflux for 4-6 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular white precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the N-Boc protected primary amine, which can be further purified by chromatography if necessary.

Expert Insights & Causality:

  • Safety: The use of LiAlH₄ requires extreme caution. It reacts violently with water and protic solvents. The quenching procedure must be performed slowly and at low temperatures to control the exothermic release of hydrogen gas.

  • Alternative Reductants: For molecules with functional groups sensitive to LiAlH₄ (e.g., esters, amides), catalytic hydrogenation using Raney Nickel or a rhodium catalyst can be a milder alternative, though it may require high pressures of hydrogen gas.

G cluster_workflow Workflow for Nitrile Group Transformations Start N-Boc Protected Starting Material Hydrolysis Conc. HCl / H2O Reflux Start->Hydrolysis Protocol 4 Reduction 1. LiAlH4 / THF 2. Quench Start->Reduction Protocol 5 Product_Acid Carboxylic Acid (Boc deprotected) Hydrolysis->Product_Acid Product_Amine N-Boc Protected Primary Amine Reduction->Product_Amine

Figure 3: Workflow diagram for Hydrolysis and Reduction of the nitrile group.

Characterization and Quality Control

For every synthesized derivative, a self-validating system of characterization is essential to confirm its identity and purity.

  • ¹H and ¹³C NMR: Provides the primary structural confirmation. For N-alkylation/arylation, look for new signals corresponding to the added group and the disappearance of the N-H proton. For nitrile transformations, the disappearance of the characteristic quaternary carbon signal of the nitrile (~120-125 ppm in ¹³C NMR) is a key indicator of reaction completion.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The calculated monoisotopic mass should match the observed m/z value for the [M+H]⁺ ion.[5]

  • Infrared (IR) Spectroscopy: The starting material exhibits a sharp, medium-intensity C≡N stretch around 2230-2250 cm⁻¹. This peak will be absent in the spectra of the hydrolyzed or reduced products, which will instead show new characteristic peaks (e.g., a broad O-H stretch for the carboxylic acid or N-H stretches for the primary amine).

References

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Preparation of tmpMgCl·LiCl. Organic Syntheses. Available at: [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • 2-Methyl-2-(pyridin-4-yl)propanenitrile. PubChem. Available at: [Link]

  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.Google Patents.
  • 2-methyl-2-(piperidin-4-yl)propanenitrile (C9H16N2). PubChemLite. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Product Class 4: Nitrile Ylides. Science of Synthesis. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of the American Chemical Society. Available at: [Link]

  • Reactions of Nitrile Anions. Encyclopedia.pub. Available at: [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. Available at: [Link]

  • Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).Google Patents.
  • Synthesis and Investigation of nitrile containing polymers derived from lignin. Utrecht University Repository. Available at: [Link]

Sources

Application

hydrolysis of the nitrile group in 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

An In-Depth Guide to the Hydrolysis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride Abstract This application note provides a comprehensive technical guide for the hydrolysis of the sterically hindered nitrile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Hydrolysis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Abstract

This application note provides a comprehensive technical guide for the hydrolysis of the sterically hindered nitrile, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, to its corresponding carboxylic acid, 2-Methyl-2-(piperidin-4-yl)propanoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present two detailed protocols for both acid- and base-catalyzed hydrolysis, offering a comparative analysis of their mechanisms, advantages, and challenges. The guide includes step-by-step experimental procedures, methods for reaction monitoring, product purification, characterization, and a troubleshooting section to address common experimental hurdles. The causality behind procedural choices is explained to provide a deeper understanding of the reaction dynamics, particularly in the context of a sterically demanding substrate.

Introduction

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. The target molecule, 2-Methyl-2-(piperidin-4-yl)propanoic acid, is an amino acid derivative that serves as a valuable building block in medicinal chemistry. Its synthesis from 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride involves the hydrolysis of a tertiary nitrile, a reaction that is often challenging due to significant steric hindrance around the cyano group.[1][2]

This guide is designed to navigate the complexities of this reaction. It moves beyond a simple recitation of steps to provide a foundational understanding of the underlying chemical principles. By exploring both acidic and alkaline hydrolysis routes, we equip researchers with the knowledge to select the optimal conditions based on their specific laboratory context, scale, and downstream application requirements.

Chemical Principles and Reaction Mechanisms

The hydrolysis of nitriles is a two-stage process, initially forming an amide intermediate which is subsequently hydrolyzed to a carboxylic acid.[3][4] This reaction can be catalyzed by either acid or base, with each pathway possessing a distinct mechanism.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] The reaction proceeds through an imidic acid tautomer to form a protonated amide, which is then further hydrolyzed to the final carboxylic acid and an ammonium salt.[4] Given that the starting material is a hydrochloride salt, the piperidine nitrogen remains protonated and protected throughout the reaction.

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Base-Catalyzed Hydrolysis

In a basic medium, the potent hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic nitrile carbon without prior activation.[6][7] This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water.[4] Similar to the acid-catalyzed route, an amide intermediate is formed and then further hydrolyzed. The final products are a carboxylate salt and ammonia gas.[3] An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.

Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Experimental Design and Rationale

Choice of Hydrolysis Method

The selection between acidic and basic hydrolysis depends on several factors, including the stability of the substrate to the reaction conditions, desired purity profile, and ease of product isolation.

  • Acidic Hydrolysis: This is often the more direct route, yielding the carboxylic acid directly upon completion of the reaction.[8] For the target substrate, the piperidine nitrogen is protected by protonation, preventing potential side reactions. However, the conditions are harsh (typically refluxing strong acid), which can be problematic for sensitive functional groups elsewhere in a molecule. Due to the steric hindrance of the tertiary nitrile, prolonged reaction times at high temperatures are expected.[9]

  • Basic Hydrolysis: This method uses a strong nucleophile (OH⁻), which can be effective for hindered nitriles. A significant advantage is that the final product, an amino acid, precipitates out of solution upon acidification of the reaction mixture to its isoelectric point (pI). This can be a highly effective purification step. A key consideration is the liberation of ammonia gas, which requires a well-ventilated fume hood.[3]

Reaction Monitoring

Regardless of the chosen method, monitoring the reaction's progress is crucial for determining the endpoint and preventing the formation of degradation byproducts.

  • Thin-Layer Chromatography (TLC): A simple and effective method. The starting nitrile is significantly less polar than the final amino acid product. A suitable mobile phase (e.g., Dichloromethane:Methanol with a small amount of acetic acid or ammonia) should show the starting material with a high Rf value and the product at or near the baseline. The disappearance of the starting material spot indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive tracking by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Detailed Experimental Protocols

Safety Precaution: These protocols involve strong acids and bases and require heating. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Acid-Catalyzed Hydrolysis

Materials:

  • 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

  • 6 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH), solid or concentrated solution

  • Diethyl ether or Dichloromethane (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Magnetic stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (1.0 eq).

  • Add 6 M aqueous HCl (10-20 volumes, e.g., 10-20 mL per gram of starting material).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.[8]

  • Monitor the reaction progress every 4-6 hours using TLC or LC-MS. The reaction may take 24-48 hours to complete due to steric hindrance.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Work-up and Isolation:

  • Slowly adjust the pH of the cold solution to the isoelectric point (pI) of the product amino acid (typically in the range of pH 5-7, requires pre-determination or empirical testing) using a concentrated NaOH solution. Careful pH control is critical to induce precipitation.

  • Stir the resulting suspension in the ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water, followed by a cold non-polar solvent like diethyl ether to aid in drying.

  • Dry the product under vacuum to a constant weight.

Protocol B: Base-Catalyzed Hydrolysis

Materials:

  • 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

  • 6 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Methanol (optional co-solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Magnetic stir bar

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride (1.0 eq).

  • Add 6 M aqueous NaOH (10-20 volumes). If solubility is an issue, a co-solvent like ethanol can be added.[10]

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved.[3]

  • Monitor the reaction progress every 4-6 hours. This reaction may also require 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Work-up and Isolation:

  • Slowly and carefully add concentrated HCl to the cold solution to neutralize the excess NaOH and then adjust the pH to the product's isoelectric point (pI). This step is highly exothermic; maintain the temperature below 20 °C.

  • A precipitate of the product should form as the pI is approached.

  • Stir the suspension in the ice bath for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight.

Purification and Characterization

Purification

For many applications, precipitation at the isoelectric point provides a product of sufficient purity. If further purification is required, the following methods are suitable for amino acids:

  • Recrystallization: Using a suitable solvent system, such as water/ethanol or water/isopropanol.

  • Ion-Exchange Chromatography: An effective method for purifying amino acids from charged or neutral impurities.[11][12]

Characterization

Confirm the identity and purity of the final product, 2-Methyl-2-(piperidin-4-yl)propanoic acid, using standard analytical techniques:

  • ¹H NMR: Expect to see the disappearance of the nitrile-adjacent protons and the appearance of a broad singlet for the carboxylic acid proton. The piperidine and methyl proton signals will remain, possibly with slight shifts.

  • ¹³C NMR: The most telling change will be the disappearance of the nitrile carbon signal (~120 ppm) and the appearance of the carboxylic acid carbonyl signal (~170-180 ppm).

  • FT-IR Spectroscopy: Look for the disappearance of the C≡N stretch (~2220-2260 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700-1730 cm⁻¹) for the carboxylic acid.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

Workflow Summary and Data Presentation

The overall process for converting the nitrile starting material to the final amino acid product involves three key stages: reaction, work-up/isolation, and purification/analysis.

Experimental Workflow cluster_0 Stage 1: Hydrolysis Reaction cluster_1 Stage 2: Work-up & Isolation cluster_2 Stage 3: Analysis & Purification Start Starting Material: 2-Methyl-2-(piperidin-4-yl) propanenitrile HCl Method_Choice Choose Method Start->Method_Choice Acid Protocol A: Acidic Hydrolysis (6M HCl, Reflux) Method_Choice->Acid Acidic Base Protocol B: Basic Hydrolysis (6M NaOH, Reflux) Method_Choice->Base Basic Monitor Monitor Reaction (TLC / LC-MS) Acid->Monitor Base->Monitor Cool Cool Reaction Mixture Monitor->Cool Adjust_pH Adjust pH to Isoelectric Point (pI) to Precipitate Product Cool->Adjust_pH Filter Vacuum Filtration Adjust_pH->Filter Dry Dry Under Vacuum Filter->Dry Crude Crude Product Dry->Crude Characterize Characterization (NMR, MS, IR) Crude->Characterize Purify Purity Check Crude->Purify Recrystallize Further Purification (Recrystallization or Ion-Exchange Chrom.) Purify->Recrystallize Required Final Pure Product: 2-Methyl-2-(piperidin-4-yl) propanoic acid Purify->Final Acceptable Recrystallize->Final

Caption: General experimental workflow for nitrile hydrolysis.

Protocol Comparison
ParameterProtocol A: Acid-CatalyzedProtocol B: Base-Catalyzed
Primary Reagent 6 M Hydrochloric Acid6 M Sodium Hydroxide
Reaction Product Carboxylic Acid & NH₄ClCarboxylate Salt & NH₃
Work-up Step pH adjustment with base to pIpH adjustment with acid to pI
Byproduct Ammonium Chloride (in solution)Ammonia (gas, requires ventilation)
Pros Direct formation of acid; piperidine is protected.Potentially faster for hindered nitriles; isolation by precipitation at pI is effective.
Cons Very harsh conditions; long reaction times.Requires handling of ammonia gas; highly exothermic neutralization step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is stalled / incomplete Insufficient temperature or reaction time.Ensure vigorous reflux is maintained. Extend the reaction time, monitoring every 12-24 hours.
Steric hindrance is too great for the conditions.Increase the concentration of the acid or base. Consider microwave-assisted heating to achieve higher temperatures and pressures safely.
Low yield of precipitated product Incorrect pH for precipitation.The isoelectric point may be different than expected. Empirically test pH values around the expected pI on a small aliquot to find the point of maximum precipitation.
Product is too soluble in water.Ensure the solution is thoroughly cooled before and during filtration. Minimize the amount of cold water used for washing the filter cake. Consider salting out the product before pH adjustment.
Product is impure or oily Incomplete reaction, leaving starting material.Ensure reaction goes to completion via monitoring. Purify via recrystallization.
Salts trapped in the precipitate.Wash the filter cake thoroughly with a minimal amount of cold deionized water.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][3]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link][7]

  • Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from [Link][5]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][10]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link][6]

  • ReactionFlash. (n.d.). Nitrile to Acid. Retrieved from [Link][9]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link][8]

  • Separation and Refining of Amino acids. (n.d.). KAWAKATA. Retrieved from [Link][13]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link][1]

  • Organic Syntheses. (n.d.). Hydration of Nitriles to Amides. Retrieved from [Link][2]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link][15]

  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin. Retrieved from [11]

  • Column Chromatography. (n.d.). Amino Acid Purification. Retrieved from [Link][12]

Sources

Method

Application Notes &amp; Protocols: A Framework for Investigating 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride in CNS Drug Discovery

Abstract The piperidine scaffold is a cornerstone in the architecture of numerous centrally acting therapeutics, prized for its ability to confer favorable pharmacokinetic properties and engage a wide array of CNS target...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous centrally acting therapeutics, prized for its ability to confer favorable pharmacokinetic properties and engage a wide array of CNS targets.[1] This document outlines a comprehensive investigational framework for a novel derivative, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride . While this specific molecule is not extensively characterized in existing literature, its structural motifs—a 4-substituted piperidine ring and a gem-dimethylnitrile group—suggest a high potential for interaction with key neurological receptors. This guide provides a series of detailed protocols and a strategic workflow designed to systematically evaluate its potential as a lead compound in CNS drug discovery. We will focus on establishing its primary target engagement profile, quantifying its functional activity, and assessing its preliminary efficacy in a relevant in vivo model.

Introduction and Rationale

The enduring prevalence of the piperidine heterocycle in CNS drug development is a testament to its synthetic tractability and pharmacological versatility.[2] It is a key structural element in medications targeting a spectrum of disorders, from psychosis to cognitive deficits.[3][4] The subject of this guide, 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, presents as an intriguing, uncharacterized probe.

Our rationale for its investigation is built upon a deconstruction of its chemical architecture:

  • The 4-Substituted Piperidine Core: This moiety is a classic pharmacophore that frequently interacts with targets such as the Sigma (σ) receptors and various G-protein coupled receptors (GPCRs).[1][5] The nitrogen atom, protonated in the hydrochloride salt form, is crucial for forming key ionic interactions within receptor binding pockets.

  • The α,α-Dimethylpropanenitrile Group: The nitrile group is a versatile functional group in medicinal chemistry that can act as a hydrogen bond acceptor or be metabolized to other functionalities.[1] The gem-dimethyl substitution provides steric bulk, which can enhance binding selectivity and metabolic stability by preventing α-proton abstraction.

Based on this analysis, we hypothesize that this compound may exhibit affinity for receptors implicated in neuroplasticity, cognition, and mood regulation. Our primary investigational targets will therefore be the Sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor , both of which are critical targets in CNS drug discovery for conditions like neurodegenerative diseases, depression, and cognitive disorders.[6][7]

cluster_molecule 2-Methyl-2-(piperidin-4-yl)propanenitrile HCl cluster_motifs Key Pharmacophoric Motifs cluster_targets Hypothesized CNS Targets mol Chemical Structure motif1 4-Substituted Piperidine Core mol->motif1 target1 Sigma-1 (σ1) Receptor motif1->target1 target2 NMDA Receptor motif1->target2 motif2 gem-Dimethyl- propanenitrile motif2->target1 Selectivity/ Stability motif2->target2 Modulation?

Figure 1: Structural rationale for investigating the compound.

In Vitro Target Engagement: Primary Screening Protocols

The initial phase of characterization is to determine if the compound binds to our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Protocol 2.1: Sigma-1 (σ1) Receptor Radioligand Competition Binding Assay

Rationale: This assay quantifies the affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand.[8] We will use guinea pig liver membranes, which are a rich endogenous source of σ1 receptors.[8]

Materials:

  • Test Compound: 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, dissolved in DMSO to 10 mM stock.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific control: Haloperidol (10 µM final concentration).

  • Membrane Preparation: Guinea pig liver membrane homogenate.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 0.1 nM.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 50 µL of assay buffer.

    • 50 µL of test compound dilution (or vehicle for total binding, or 10 µM Haloperidol for non-specific binding).

    • 50 µL of -pentazocine at a final concentration near its Kd (e.g., 2-5 nM).

    • 50 µL of guinea pig liver membrane homogenate (protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the plate at 37°C for 150 minutes with gentle agitation. This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.2: NMDA Receptor Functional Assay via Calcium Influx

Rationale: This cell-based assay determines if the compound can modulate NMDA receptor function.[6] NMDA receptors are ligand-gated ion channels, and their activation leads to a measurable influx of Ca²⁺ into the cell.[10] We will use a fluorescent Ca²⁺ indicator in a recombinant cell line expressing NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A).

Materials:

  • Test Compound: 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

  • Cell Line: HEK293 cells stably expressing human GluN1 and GluN2A subunits.

  • Agonists: Glutamate and Glycine (co-agonists).

  • Antagonist Control: MK-801 (a known NMDA receptor channel blocker).[11]

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4, Mg²⁺-free. The absence of Mg²⁺ is critical to prevent voltage-dependent block of the channel.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Pluronic F-127.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed the HEK-GluN1/GluN2A cells into the microplates 24-48 hours prior to the assay to achieve a confluent monolayer.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium, wash once with assay buffer, and add the loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells twice with assay buffer to remove excess dye. Add the test compound at various concentrations to the appropriate wells. For antagonist mode, incubate the compound with the cells for 15-30 minutes prior to agonist addition.

  • Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for ~20 seconds.

  • Agonist Stimulation: Using the instrument's liquid handler, add a solution of glutamate and glycine (at EC₅₀ concentrations, e.g., 10 µM each) to stimulate the NMDA receptors.

  • Data Acquisition: Continue to record the fluorescence intensity for 2-3 minutes post-stimulation. The influx of Ca²⁺ will cause an increase in fluorescence.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. To determine antagonist activity, plot the % inhibition of the agonist response versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to obtain the IC₅₀. For potential agonist activity, add the compound in the absence of glutamate/glycine and measure any increase in fluorescence to determine an EC₅₀.

Investigational Workflow and Decision Making

The data from primary screening will guide our subsequent efforts. A logical, milestone-driven progression is essential for efficient drug discovery.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Start: 2-Methyl-2-(piperidin-4-yl) propanenitrile HCl binding Protocol 2.1: σ1 Receptor Binding start->binding functional Protocol 2.2: NMDA Receptor Functional Assay start->functional decision1 σ1 Ki < 500 nM? binding->decision1 decision2 NMDA IC50/EC50 < 10 µM? functional->decision2 selectivity Selectivity Profiling (e.g., σ2, other GPCRs) decision1->selectivity Yes stop Stop or Re-evaluate Scaffold decision1->stop No decision2->selectivity Yes decision2->stop No sar SAR Exploration: Synthesize Analogs selectivity->sar pk Pharmacokinetics: (Brain Penetration) sar->pk invivo Protocol 5.1: Cognitive Model (e.g., Morris Water Maze) pk->invivo proceed Advance to Lead Optimization invivo->proceed

Figure 2: A tiered workflow for compound evaluation.

Quantitative Data Summary (Hypothetical)

Clear and concise data presentation is crucial. The results from the in vitro assays should be tabulated to allow for easy comparison of potency and selectivity.

Compound IDTargetAssay TypeResult (Mean ± SEM)
Test Compound σ1 ReceptorBindingKi = 150 ± 12 nM
Test Compound NMDA ReceptorFunctional (Antagonist)IC₅₀ = 5.2 ± 0.4 µM
Haloperidol (Ref.)σ1 ReceptorBindingKi = 3.5 ± 0.3 nM
MK-801 (Ref.)NMDA ReceptorFunctional (Antagonist)IC₅₀ = 35 ± 3 nM

Table 1: Example Data Table for Primary Screening Results.

In Vivo Proof-of-Concept: Cognitive Enhancement Model

Should the in vitro data reveal potent and selective activity, the next logical step is to assess the compound's efficacy in an animal model. Given the roles of σ1 and NMDA receptors in learning and memory, a cognitive assay is a relevant choice.[12][13]

Protocol 5.1: The Morris Water Maze (MWM) Assay in Rats

Rationale: The MWM is a widely accepted behavioral test for assessing spatial learning and memory.[14] It relies on the animal's motivation to escape from water by finding a hidden platform, using distal visual cues for navigation. It is a robust method for screening potential cognitive enhancers.[12]

Materials:

  • Subjects: Male Wistar or Sprague-Dawley rats (250-300g).

  • Apparatus: A large circular pool (~1.5m diameter) filled with opaque water (e.g., using non-toxic tempera paint) at ~22°C. A small escape platform submerged ~2 cm below the water surface. A video tracking system (e.g., ANY-maze, EthoVision).

  • Test Compound: Administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) based on preliminary pharmacokinetic data.

  • Vehicle Control.

  • Positive Control: A known cognitive enhancer (e.g., Donepezil).

Step-by-Step Methodology:

  • Acclimation: Allow animals to acclimate to the facility for at least one week before testing. Handle them daily to reduce stress.

  • Dosing: Divide animals into groups (Vehicle, Test Compound low dose, Test Compound high dose, Positive Control). Administer the assigned treatment at a consistent time each day (e.g., 30 minutes before testing).

  • Acquisition Phase (Learning - 4-5 days):

    • Conduct 4 trials per animal per day.

    • For each trial, gently place the rat into the pool facing the wall from one of four quasi-random start positions.

    • Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.

    • If the rat finds the platform, allow it to remain there for 15-20 seconds. If it fails to find it, gently guide it to the platform.

    • Record the time taken to find the platform (escape latency) and the path length using the tracking software.

    • A significant decrease in escape latency over the days indicates learning.

  • Probe Trial (Memory - Day after last acquisition day):

    • Remove the platform from the pool.

    • Place the animal in the pool from a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the exact former platform location.

    • A significant preference for the target quadrant in the treated group compared to the vehicle group indicates enhanced memory consolidation.

  • Data Analysis: Use a two-way repeated measures ANOVA to analyze the escape latency data from the acquisition phase. Use a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to analyze the probe trial data.

Conclusion and Future Directions

This document provides a structured, hypothesis-driven approach for the initial characterization of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride as a potential CNS drug discovery lead. By systematically applying these robust in vitro and in vivo protocols, researchers can efficiently determine its primary molecular targets, functional activity, and therapeutic potential. Positive results from this workflow would justify a more extensive lead optimization campaign, including selectivity profiling against a broader panel of CNS targets, detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, and evaluation in disease-specific animal models. This framework serves as a blueprint for transforming a novel chemical entity into a validated starting point for the development of next-generation CNS therapeutics.

References

  • Hossain, M., Habib, I., Singha, K. & Kumar, A. (2024). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Heliyon. Available at: [Link]

  • Dudchenko, P. A. (2004). An overview of the tasks used to test working memory in rodents. Neuroscience & Biobehavioral Reviews, 28(7), 699-709.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
  • Matsumoto, R. R., Pouw, B., & Bowen, W. D. (2007). Sigma (σ) Receptors. In Handbook of Neurochemistry and Molecular Neurobiology (pp. 293-322). Springer, Boston, MA.
  • Takeda Pharmaceutical Company Limited. (2021). Substituted piperidine compounds and their use. Google Patents.
  • AstraZeneca AB. (2022). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2020). Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof. Google Patents.
  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from: [Link]

  • Caraci, F., Gulisano, W., Guida, C. A., Impellizzeri, A. A., Drago, F., Pignataro, G., & Copani, A. (2018). A key role for sigma-1 receptor in neurodegenerative diseases. Expert opinion on therapeutic targets, 22(8), 669-683.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997.
  • van den Buuse, M. (2010). Modeling the positive symptoms of schizophrenia in genetically modified mice: pharmacology and methodology. Current pharmaceutical design, 16(3), 336-348.
  • Chen, X., Pierce, B., Naing, W., Grapperhaus, M. L., & Phillion, D. P. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & medicinal chemistry letters, 20(10), 3107–3111. Available at: [Link]

  • Kissei Pharmaceutical Co Ltd. (2013). Crystalline form of 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl]benzene hemihydrate. Google Patents.
  • Buzdin, A., & Zhavoronkov, A. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in systems neuroscience, 9, 17. Available at: [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Retrieved from: [Link]

  • Schonhoff, A. M., Donnelly, C. J., & Zorn, J. A. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. Available at: [Link]

  • Janssen, P. A. J. (1959). Chcoochj. Google Patents.
  • Laitinen, J., Liesivuori, J., & Savolainen, H. (2003). Biological Monitoring and Health Effects of Low-Level Exposure to N-methyl-2-pyrrolidone: A Cross-Sectional Study. PubMed. Available at: [Link]

  • Liu, C. Y., & Zhu, J. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of visualized experiments : JoVE, (131), 56921. Available at: [Link]

  • Chakrabarti, J. K. (1993). 2-methyl-thieno-benzodiazepine. Google Patents.
  • Fanczan, M., Arany, A., Borbely, E., Toth, E., & Varadi, A. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 26(13), 3993. Available at: [Link]

  • Corazza, O., & Santacroce, R. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in psychiatry, 11, 548752. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride

Welcome to the technical support center for the synthesis and impurity analysis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and impurity analysis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.

This document is structured as a series of frequently asked questions and troubleshooting scenarios, providing practical, experience-driven advice grounded in robust scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-2-(piperidin-4-yl)propanenitrile and what are its key challenges?

The most prevalent and logical synthetic pathway is a variation of the Strecker synthesis.[1][2][3] This reaction is a cornerstone of α-amino acid and α-amino nitrile synthesis. In this specific case, the synthesis likely proceeds via the reaction of a protected piperidin-4-one with a cyanide source and an amine, or more directly, by reacting piperidin-4-one with acetone cyanohydrin.

The primary challenges in this synthesis are:

  • Controlling Side Reactions: The formation of intermediates and by-products is common, especially if reaction conditions like temperature, pH, and stoichiometry are not strictly controlled.[4]

  • Product Stability: The nitrile functional group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of amide or carboxylic acid impurities.

  • Purification: The polarity of the piperidine ring and the basic nitrogen can make purification by chromatography challenging. Crystallization of the hydrochloride salt is often the preferred method for achieving high purity.

Below is a diagram illustrating a plausible synthetic pathway and the points at which major impurities can arise.

G cluster_0 Plausible Synthetic Pathway cluster_1 Potential Impurity Formation Start Piperidin-4-one Derivative (e.g., N-Boc-piperidin-4-one) Intermediate α-Aminonitrile Intermediate Start->Intermediate Strecker Reaction Imp1 Impurity A: Unreacted Piperidin-4-one Start->Imp1 Incomplete Reaction Reagent Acetone Cyanohydrin or Acetone + NaCN Reagent->Intermediate Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Imp2 Impurity B: Hydrolysis Product (Amide) Intermediate->Imp2 Hydrolysis (Moisture) Imp3 Impurity C: Cyanohydrin Adduct Intermediate->Imp3 Side Reaction Product 2-Methyl-2-(piperidin-4-yl)propanenitrile HCl Deprotection->Product

Caption: Plausible synthetic route and key impurity formation points.

Troubleshooting Guide: Identifying and Resolving Impurities

This section addresses specific experimental issues in a practical, question-and-answer format.

Q2: I'm observing an unknown peak in my HPLC analysis. What is a systematic approach to identify it?

Observing an unknown peak is a common challenge. A systematic approach is crucial to avoid unnecessary experiments and quickly identify the impurity. The following workflow is recommended.

G Start Unknown Peak Observed in HPLC-UV Step1 Step 1: Preliminary Assessment - Check retention time: Is it a known starting material or reagent? - Spike sample with known starting materials. Start->Step1 Decision1 Is the peak identified? Step1->Decision1 Step2 Step 2: Mass Spectrometry (LC-MS) - Determine the molecular weight (m/z) of the impurity. Step3 Step 3: Propose Structures - Does the MW correspond to a predicted byproduct (e.g., hydrolysis, dimer)? - Correlate with potential side reactions. Step2->Step3 Decision2 Is the structure confirmed? Step3->Decision2 Step4 Step 4: Structural Elucidation (if necessary) - Isolate the impurity (prep-HPLC). - Analyze by NMR (1H, 13C, COSY). - Compare spectra to proposed structures. End Impurity Identified. Modify process or set specification. Step4->End Decision1->Step2 No Decision1->End Yes Decision2->Step4 No Decision2->End Yes

Caption: Systematic workflow for identifying an unknown chromatographic peak.

Expertise in Action: The first step in this workflow—spiking the sample with known starting materials—is a simple yet powerful technique that can save significant time and resources. If the unknown peak's area increases proportionally to the amount of spiked starting material, you have strong evidence for its identity without resorting to more complex analyses.

Q3: My final product has a significant impurity with a mass of +18 amu compared to the API. What is the likely culprit?

An impurity with a molecular weight 18 units higher than the parent nitrile strongly suggests hydrolysis. The nitrile group (-C≡N) can react with water, especially under the acidic or basic conditions often used in synthesis and work-up, to form a primary amide (-CONH₂).

  • Causality: This often occurs during the final deprotection/salt formation step if there is excess water present or if the reaction is heated for an extended period. It can also happen during aqueous work-ups.

  • Validation: The identity can be confirmed by LC-MS, which will show the M+18 peak. For absolute confirmation, isolation followed by ¹³C NMR is definitive. The carbon of the amide will appear significantly downfield (typically 170-180 ppm) compared to the nitrile carbon (around 120 ppm).

  • Solution: To mitigate this, ensure all solvents are anhydrous, particularly during the HCl salt formation step. Minimize reaction times and temperatures, and if an aqueous work-up is necessary, perform it at low temperatures and quickly proceed to the next step.

Q4: My NMR spectrum is clean except for some minor peaks in the aromatic and aliphatic regions that I can't assign. What could they be?

Before investigating complex byproducts, always consider common laboratory contaminants, especially residual solvents.[5][6][7] These are frequently the source of unassignable peaks.

Common Residual Solvents and Their ¹H NMR Signals (in CDCl₃):

SolventChemical Shift (ppm)MultiplicityNotes
Acetone2.17singletCommon cleaning solvent and potential reactant.
Dichloromethane5.30singletCommon extraction solvent.
Diethyl Ether1.21 (t), 3.48 (q)triplet, quartetCommon extraction solvent.
Toluene2.36 (s), 7.17-7.29 (m)singlet, multipletCan be used as a reaction solvent.
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, qCommon extraction and chromatography solvent.

This table is based on data from established literature sources on NMR impurities.[5][6][7]

Trustworthiness: The International Council for Harmonisation (ICH) provides guidelines (Q3C) on acceptable limits for residual solvents in pharmaceuticals based on their toxicity.[8] Identifying and quantifying these is a critical part of process development.

Q5: What are other potential organic impurities I should be aware of?

Beyond hydrolysis products and residual solvents, other impurities can arise from the specific chemistry of the Strecker reaction and subsequent steps.

Table of Potential Process-Related Impurities:

Impurity NameStructureMolecular Weight (Free Base)Likely Origin
N-Boc-4-oxopiperidine (Starting Material)199.25Incomplete reaction.
2-Methyl-2-(1-Boc-piperidin-4-yl)propanenitrile (Protected Intermediate)266.38Incomplete deprotection.
2-Hydroxy-2-methyl-2-(piperidin-4-yl)propanamide (Hydrolysis Product)186.25Hydrolysis of the nitrile group.
Dimer Impurity (Structure varies)>300Self-condensation of intermediates or reaction of the product with a starting material.

Note: Structures and molecular weights are provided for illustrative purposes.

Key Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This method serves as an excellent starting point for analyzing the purity of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. It must be validated for your specific application.[9][10][11]

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmC18 provides good hydrophobic retention for a broad range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of basic compounds and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA broad gradient is essential for screening for unknown impurities of varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe nitrile and piperidine moieties may lack a strong chromophore; 210 nm provides near-universal detection for organic molecules.
Injection Vol. 5 µLA small volume minimizes peak distortion.

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • For Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample and run the gradient method.

    • Analyze the resulting chromatogram for the main peak and any impurities.

References

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-Chloropyridin-4-yl)propan-2-ol. Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. (2014).
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Strecker Synthesis. Organic Chemistry Portal.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.
  • Strecker amino acid synthesis. Wikipedia.
  • Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B).
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Strecker-Derived Methodology for Library Synthesis of N-Acyl
  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
  • Method Development for Drug Impurity Profiling: Part 1.
  • Nitriles (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology (RSC Publishing).
  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C c
  • List of amino nitriles synthesized via Strecker reaction under solvent...
  • impurity-profiling. (2023). Simson Pharma Limited.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • Nitrile reduction. Wikipedia.
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. (2006).
  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Chemistry Central Journal.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

Welcome to the technical support center for the synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important piperidine-based intermediate. The information is presented in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride?

A common and effective method involves a three-step process starting from piperidin-4-one:

  • Protection of the Piperidine Nitrogen: The secondary amine of piperidin-4-one is first protected to prevent it from participating in side reactions. The tert-butyloxycarbonyl (Boc) group is a standard choice for this purpose.

  • Strecker-type Reaction: The protected ketone, N-Boc-piperidin-4-one, undergoes a Strecker-type reaction with a cyanide source to form the α-aminonitrile. A convenient reagent for this step is acetone cyanohydrin, which provides the necessary 2-methylpropanenitrile moiety.[1]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid, which concurrently forms the desired hydrochloride salt.[2]

Troubleshooting Guide

Low or No Product Yield

Q2: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

Several factors can contribute to low product yield. Let's break down the possibilities by reaction stage:

  • Inefficient Boc Protection: If the initial protection of piperidin-4-one is incomplete, the unprotected starting material will not react as intended in the subsequent step.

    • Troubleshooting:

      • Ensure a slight excess of di-tert-butyl dicarbonate (Boc)₂O is used.

      • Verify that the base used (e.g., triethylamine or sodium bicarbonate) is of good quality and used in appropriate stoichiometry.

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed.

  • Poor Performance of the Strecker-type Reaction: This is a critical step where several issues can arise.

    • Troubleshooting:

      • Reagent Quality: Acetone cyanohydrin can decompose over time, especially if not stored properly in a cool, dark place.[3] Use fresh or properly stored reagent.

      • Reaction Conditions: The reaction may require optimization of temperature and reaction time. Running the reaction at room temperature for an extended period (12-24 hours) is a good starting point. Gentle heating (40-50°C) can sometimes improve the rate, but may also lead to side reactions.

      • Water Content: The presence of excessive water can hinder the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Incomplete Deprotection: If the Boc group is not fully removed, the yield of the final hydrochloride salt will be diminished.

    • Troubleshooting:

      • Acid Concentration and Stoichiometry: Use a sufficient excess of hydrochloric acid. A solution of HCl in an organic solvent like dioxane or isopropanol is often effective.

      • Reaction Time and Temperature: Allow the reaction to proceed until TLC or LC-MS analysis shows the complete disappearance of the Boc-protected intermediate. These reactions are often run at room temperature.

Impurity Profile and Side Reactions

Q3: I have obtained a product, but it is impure. What are the likely side products and how can I avoid them?

The most common impurities arise from side reactions during the Strecker-type reaction and deprotection steps.

  • Hydrolysis of the Nitrile Group: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of an amide or a carboxylic acid.[4][5]

    • Causality: During the acidic deprotection step, prolonged exposure to strong acid and elevated temperatures can promote the hydrolysis of the nitrile to the corresponding amide (2-methyl-2-(piperidin-4-yl)propanamide) or even the carboxylic acid (2-methyl-2-(piperidin-4-yl)propanoic acid).

    • Prevention and Mitigation:

      • Perform the deprotection at room temperature or below.

      • Use the minimum amount of time necessary for complete Boc removal.

      • Carefully control the work-up conditions to avoid prolonged exposure to strong acids or bases.

  • Formation of Quaternary Ammonium Salts: Although less common with a Boc-protected intermediate, if the protection is incomplete, the piperidine nitrogen can react with any electrophiles present.

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials or intermediates in your final product.

    • Troubleshooting: Monitor each step to completion using appropriate analytical techniques (TLC, GC, LC-MS) before proceeding to the next.

The following table summarizes potential impurities and their likely origin:

ImpurityChemical NameLikely OriginMitigation Strategy
I-1 N-Boc-2-methyl-2-(piperidin-4-yl)propanenitrileIncomplete deprotectionIncrease reaction time or acid concentration during deprotection.
I-2 2-methyl-2-(piperidin-4-yl)propanamidePartial hydrolysis of the nitrileUse milder deprotection conditions (lower temperature, shorter time).
I-3 2-methyl-2-(piperidin-4-yl)propanoic acidFull hydrolysis of the nitrileUse milder deprotection conditions and avoid harsh work-up.
I-4 N-Boc-piperidin-4-oneIncomplete Strecker-type reactionEnsure high-quality reagents and optimize reaction conditions.
Purification and Isolation Challenges

Q4: I am having difficulty purifying the final hydrochloride salt. What are some effective methods?

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a polar, salt-like compound, which can present purification challenges.

  • Crystallization: This is the most common method for purifying hydrochloride salts.[2]

    • Troubleshooting Solvent Selection:

      • A common technique is to dissolve the crude product in a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) and then add a less polar co-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy.

      • Allow the solution to stand, preferably at a reduced temperature, to induce crystallization.

      • Experiment with different solvent pairs to find the optimal conditions for crystal formation and purity.

  • Product is an Oil or Gummy Solid:

    • Causality: This can be due to the presence of impurities that inhibit crystallization or residual solvent.

    • Troubleshooting:

      • Trituration: Stirring the oil or gummy solid with a solvent in which the desired product is insoluble but the impurities are soluble can often induce solidification and remove some impurities. Diethyl ether or ethyl acetate are good starting points.

      • Solvent Removal: Ensure all residual solvents from the reaction and work-up have been thoroughly removed under high vacuum.

Analytical Troubleshooting

Q5: How can I use analytical techniques to identify issues in my synthesis?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR:

      • Boc-protected intermediate: Look for the characteristic large singlet around 1.4 ppm corresponding to the nine protons of the Boc group. Its disappearance in the final product confirms successful deprotection.

      • Final Product: The piperidine ring protons will appear as complex multiplets. The two methyl groups on the quaternary center will appear as a singlet.

      • Amide Impurity (I-2): You may observe the appearance of broad signals corresponding to the -NH₂ protons.

    • ¹³C NMR:

      • The nitrile carbon will have a characteristic chemical shift in the range of 120-125 ppm.

      • The carbonyl of the amide impurity will appear around 170-180 ppm.

  • Mass Spectrometry (MS):

    • Use LC-MS to track the progress of the reaction and identify the molecular weights of the starting materials, intermediates, product, and any side products. This is a powerful tool for identifying the impurities listed in the table above.

  • Infrared (IR) Spectroscopy:

    • Nitrile (C≡N) stretch: Look for a sharp, medium-intensity peak around 2230-2250 cm⁻¹. The disappearance or weakening of this peak could indicate hydrolysis.

    • Amide (C=O) stretch: The presence of a strong peak around 1650-1680 cm⁻¹ could indicate the formation of the amide impurity.

Experimental Protocols & Visualizations

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow Start Piperidin-4-one Boc_Protect N-Boc-piperidin-4-one Start->Boc_Protect (Boc)₂O, Base Strecker N-Boc-2-methyl-2-(piperidin-4-yl)propanenitrile Boc_Protect->Strecker Acetone Cyanohydrin Final_Product 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride Strecker->Final_Product HCl

Caption: Synthetic scheme for 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

Troubleshooting Logic

When encountering issues, the following decision tree can guide your troubleshooting process:

Troubleshooting_Logic Start Problem with Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Check_Physical Physical Form Issue (Oil/Gummy)? Start->Check_Physical Yield_Start Check Starting Materials & Reagents Check_Yield->Yield_Start Yes Purity_Identify Identify Impurities (NMR, MS) Check_Purity->Purity_Identify Yes Physical_Solvent Remove Residual Solvent (High Vacuum) Check_Physical->Physical_Solvent Yes Yield_Conditions Optimize Reaction Conditions Yield_Start->Yield_Conditions Yield_Monitoring Monitor Reaction Completion (TLC/LC-MS) Yield_Conditions->Yield_Monitoring Purity_Hydrolysis Nitrile Hydrolysis? Purity_Identify->Purity_Hydrolysis Purity_Deprotection Incomplete Deprotection? Purity_Identify->Purity_Deprotection Purity_Modify Modify Deprotection/ Work-up Conditions Purity_Hydrolysis->Purity_Modify Purity_Deprotection->Purity_Modify Physical_Triturate Triturate with Non-polar Solvent Physical_Solvent->Physical_Triturate Physical_Recrystallize Optimize Recrystallization Solvent System Physical_Triturate->Physical_Recrystallize

Caption: Decision tree for troubleshooting the synthesis.

Safety Precautions

The synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride involves the use of hazardous materials.

  • Cyanide Sources: Acetone cyanohydrin is toxic and can release hydrogen cyanide gas, which is extremely poisonous.[3][6][7][8] All manipulations involving acetone cyanohydrin or other cyanide sources must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acids and Bases: Handle strong acids and bases with care, using appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to your institution's safety guidelines.

By understanding the reaction mechanism, potential side reactions, and proper handling techniques, you can successfully synthesize 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride and troubleshoot any issues that may arise.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll verwandten Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Massanet, A. M., et al. (2013). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry, 2013(24), 5348-5354.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetone Cyanohydrin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetone Cyanohydrin - Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetone cyanohydrin. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Bourns, A. N., & Tudge, A. P. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(1), 72-74.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to Establishing Structure-Activity Relationships (SAR) for 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride Analogs as µ-Opioid Receptor Modulators

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of clinically approved drugs and bioactive molecules.[1] Its favorable physicochemical properties,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of clinically approved drugs and bioactive molecules.[1] Its favorable physicochemical properties, metabolic stability, and ability to engage in crucial interactions within biological targets make it a privileged structure.[1] The compound 2-Methyl-2-(piperidin-4-yl)propanenitrile represents a versatile starting point for chemical exploration. While analogs of this core may possess diverse biological activities, including antimicrobial or CNS effects, the piperidine moiety is particularly prominent in ligands targeting opioid receptors.[2][3][4]

The µ-opioid receptor (MOR) is a critical G protein-coupled receptor (GPCR) involved in pain modulation, and it remains a primary target for the development of potent analgesics.[5] However, the development of new MOR modulators is a nuanced challenge, requiring a delicate balance between achieving high potency and maintaining a favorable safety profile to mitigate side effects. Structure-Activity Relationship (SAR) studies are the bedrock of this process, providing a systematic framework to understand how specific structural modifications to a lead compound influence its biological activity.

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to establish a robust SAR for analogs of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride. We will focus on their potential as MOR modulators, detailing the strategic design of an analog library, providing validated experimental protocols for biological characterization, and interpreting the resulting data to build a predictive SAR model.

Part 1: Strategic Design of the Analog Library

The foundation of any successful SAR campaign is the logical and systematic design of an analog library. The goal is not to synthesize compounds randomly, but to make targeted modifications that probe specific interactions with the biological target. We can deconstruct our parent scaffold into four primary regions for modification.

The Core Scaffold: 2-Methyl-2-(piperidin-4-yl)propanenitrile

  • R1 (Piperidine Nitrogen): The basic nitrogen is a key pharmacophoric feature, likely forming an ionic bond with an acidic residue (e.g., Aspartic acid) in the MOR binding pocket. Modifications here will explore the size and nature of the pocket around this interaction point.

  • R2 (Piperidine Ring): Substitution on the piperidine ring itself can introduce new interactions, alter the ring's conformation, and influence lipophilicity.

  • R3 (gem-Dimethyl Group): This bulky group provides a specific steric footprint. Modifying it can probe the steric tolerance of the adjacent sub-pocket.

  • R4 (Nitrile Group): The nitrile is a polar group and a potential hydrogen bond acceptor. Its replacement with other functional groups will elucidate its role in binding and functional activity.

Table 1: Proposed Analog Library for SAR Exploration

Analog IDR1 (N-Substitution)R2 (Ring Substitution)R3 (gem-Dialkyl)R4 (Functional Group)Rationale for Modification
Parent -H-H-CH₃, -CH₃-C≡NBaseline compound
A1 -CH₃-H-CH₃, -CH₃-C≡NExplore small hydrophobic N-substituent
A2 -CH₂CH₂Ph-H-CH₃, -CH₃-C≡NProbe for larger hydrophobic pocket (fentanyl-like)
B1 -H3-(S)-OH-CH₃, -CH₃-C≡NIntroduce H-bond donor on the ring
B2 -H3-(R)-OH-CH₃, -CH₃-C≡NInvestigate stereochemical preference
C1 -H-H-H, -H-C≡NAssess importance of gem-dimethyl group for potency
C2 -H-H-(CH₂)₂- (cyclopropyl)-C≡NIntroduce conformational rigidity
D1 -H-H-CH₃, -CH₃-C(=O)NH₂Replace nitrile with H-bond donor/acceptor (amide)
D2 -H-H-CH₃, -CH₃-CH₂NH₂Replace nitrile with basic amine (potential new salt bridge)
D3 -H-H-CH₃, -CH₃-COOHIntroduce acidic group (hydrolysis product)

Part 2: A Validated Experimental Workflow for SAR Elucidation

A robust and reproducible workflow is essential for generating high-quality data. The following workflow ensures a logical progression from initial binding assessment to functional characterization, culminating in SAR analysis.

SAR_Workflow cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Modeling Synthesis Analog Synthesis & Purification QC Quality Control (NMR, LC-MS, Purity >95%) Synthesis->QC PrimaryAssay Primary Screen: MOR Radioligand Binding Assay QC->PrimaryAssay SecondaryAssay Functional Screen: cAMP Accumulation Assay PrimaryAssay->SecondaryAssay Determine Ki Selectivity Selectivity Profiling (KOR/DOR Binding) SecondaryAssay->Selectivity Determine EC50/IC50 & Emax DataAnalysis Data Compilation & SAR Table Selectivity->DataAnalysis SAR_Derivation Derive Structure-Activity Relationships DataAnalysis->SAR_Derivation Modeling Computational Modeling (Docking Studies) SAR_Derivation->Modeling

Caption: Experimental workflow for SAR determination.

This workflow systematically funnels compounds through a series of assays. High-purity compounds are first evaluated for their ability to bind to the MOR. Hits are then assessed for their functional effect (i.e., whether they activate or block the receptor). Finally, promising candidates are checked for selectivity against other opioid receptor subtypes (Kappa Opioid Receptor - KOR, Delta Opioid Receptor - DOR) before the collective data is analyzed to build the SAR.

Part 3: Detailed Experimental Methodologies

The trustworthiness of an SAR study hinges on the quality of its experimental protocols. The following methods are standard in the field and designed to be self-validating through the use of appropriate controls.

Protocol 1: In Vitro µ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test analogs by measuring their ability to displace a known high-affinity radioligand from the receptor.

  • Objective: To quantify the binding affinity of each analog for the human MOR.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human MOR.

    • Radioligand: [³H]-DAMGO (a selective MOR agonist).

    • Non-specific binding control: Naloxone (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Methodology:

    • Prepare serial dilutions of the test analogs (e.g., from 0.1 nM to 10 µM) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Naloxone (for non-specific binding), or 50 µL of test analog dilution.

    • Add 50 µL of [³H]-DAMGO (at a final concentration near its Kₑ, typically 1-2 nM).

    • Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

    • Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: The IC₅₀ value (concentration of analog that inhibits 50% of specific [³H]-DAMGO binding) is determined using non-linear regression analysis (log[inhibitor] vs. response). The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]

Protocol 2: In Vitro cAMP Functional Assay

This assay determines the functional activity of the analogs by measuring their effect on the downstream signaling of the MOR, which is coupled to the inhibition of adenylyl cyclase and thus a decrease in cyclic AMP (cAMP) levels.[7]

  • Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of each analog and classify it as an agonist or antagonist.

  • Materials:

    • CHO or HEK293 cells stably expressing the human MOR.

    • Forskolin (an adenylyl cyclase activator).

    • Reference agonist: DAMGO.

    • Reference antagonist: Naloxone.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Methodology:

    • Agonist Mode:

      • Plate the cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test analog or DAMGO for 15-30 minutes.

      • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells to stimulate cAMP production.

      • Incubate for another 15-30 minutes.

      • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the test analog or Naloxone for 15 minutes.

      • Add a fixed concentration of the reference agonist DAMGO (at its EC₈₀ concentration).

      • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • For agonists: Plot the concentration of the analog against the percent inhibition of forskolin-stimulated cAMP. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to DAMGO).

    • For antagonists: Plot the concentration of the analog against the cAMP signal. Use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of the DAMGO response).

Part 4: Comparative Analysis and Derivation of Structure-Activity Relationships

The culmination of the experimental work is the careful analysis of the collected data. By comparing the activity of structurally related compounds, we can deduce the key molecular features required for potent and selective MOR modulation.

Table 2: Hypothetical Biological Data for the Analog Library

Analog IDStructureMOR Binding Affinity Kᵢ (nM)Functional Potency EC₅₀ (nM)Functional Efficacy Eₘₐₓ (%)Classification
Parent Parent Scaffold55.2120.595Agonist
A1 N-Methyl25.860.198Agonist
A2 N-Phenethyl8.315.4105Potent Agonist
B1 3-(S)-OH15.133.792Agonist
B2 3-(R)-OH98.6215.388Agonist
C1 No gem-Dimethyl450.7>100045Weak Partial Agonist
C2 gem-Cyclopropyl65.3140.290Agonist
D1 Amide (-CONH₂)310.4>1000N/AAntagonist (IC₅₀=450 nM)
D2 Amine (-CH₂NH₂)155.9450.865Partial Agonist
D3 Acid (-COOH)>5000N/AInactiveInactive
Interpretation and SAR Discussion
  • Impact of N-Substitution (R1): The data clearly show that the region around the piperidine nitrogen can accommodate hydrophobic substituents. Moving from the parent (H) to a methyl group (A1) doubles the binding affinity. A significant increase in potency is observed with the phenethyl group (A2), suggesting the presence of a large, addressable hydrophobic pocket, a well-known feature of the MOR binding site utilized by fentanyls.[8] This is a critical vector for potency optimization.

  • Impact of Ring Substitution (R2): The introduction of a hydroxyl group at the 3-position is stereospecific. The (S)-hydroxyl (B1) enhances affinity over the parent compound, likely by forming a new hydrogen bond with an acceptor residue in the receptor. In contrast, the (R)-hydroxyl (B2) is detrimental, suggesting it causes a steric clash or is improperly oriented for a favorable interaction.

  • Impact of the gem-Dimethyl Group (R3): Removal of the methyl groups (C1) leads to a nearly 10-fold loss in binding affinity and a significant drop in efficacy, classifying it as a weak partial agonist. This indicates that the steric bulk of the gem-dimethyl group is crucial for orienting the molecule correctly within the binding pocket. Replacing it with a conformationally constrained cyclopropyl group (C2) results in activity similar to the parent, confirming the importance of maintaining bulk at this position.

  • Impact of the Nitrile Replacement (R4): This position is highly sensitive to modification. Replacing the nitrile with a primary amide (D1) drastically reduces binding affinity and switches the functional profile from agonist to antagonist. This suggests the amide functionality may induce a different receptor conformation or that the electronic properties of the nitrile are essential for agonism. Conversion to a primary amine (D2) retains partial agonism but with reduced potency. The introduction of a charged carboxylate group (D3) completely abolishes activity, likely due to charge repulsion or desolvation penalties within a largely hydrophobic pocket.

SAR_Summary cluster_R1 R1: N-Substitution cluster_R2 R2: Ring Substitution cluster_R4 R4: Nitrile Replacement R1_H H (Parent) R1_Me Methyl R1_Me->R1_H Increasing Potency R1_PE Phenethyl R1_PE->R1_Me Increasing Potency R2_S_OH 3-(S)-OH (Favorable) R2_H H (Parent) R2_S_OH->R2_H Decreasing Affinity R2_R_OH 3-(R)-OH (Unfavorable) R2_H->R2_R_OH Decreasing Affinity R4_CN Nitrile (Agonist) R4_Amide Amide (Antagonist) R4_CN->R4_Amide Loss of Agonism R4_Acid Acid (Inactive) R4_Amide->R4_Acid Loss of Agonism

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

This systematic investigation has successfully established preliminary Structure-Activity Relationships for the 2-Methyl-2-(piperidin-4-yl)propanenitrile scaffold as a modulator of the µ-opioid receptor. Our findings reveal several key insights:

  • A large hydrophobic pocket near the piperidine nitrogen can be exploited to dramatically increase potency (as seen with analog A2 ).

  • The 3-position of the piperidine ring is a viable point for introducing stereospecific interactions, with the (S) configuration being preferred for a hydroxyl substituent (analog B1 ).

  • The gem-dimethyl group is critical for maintaining an active conformation.

  • The nitrile group is essential for agonistic activity, and its replacement can lead to a switch to antagonism or complete loss of function.

Based on these findings, a clear path for lead optimization emerges. The next generation of analogs should combine the most favorable structural features. For instance, synthesizing a compound that incorporates both the N-phenethyl group of A2 and the 3-(S)-hydroxyl of B1 would be a logical next step to create a potentially highly potent and selective MOR agonist. Subsequent studies would then focus on in vivo efficacy in pain models and assessing the ADME/Tox profile of the most promising leads.

References

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

  • El-Faham, A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available from: [Link]

  • Google Patents. Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Wang, L., et al. (2020). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Vanover, K. E., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • PubChem. 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. Available from: [Link]

  • Kozhevnikov, V. Y., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry. Available from: [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. Available from: [Link]

  • Wächter, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available from: [Link]

  • Li, J. G., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. Available from: [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. Available from: [Link]

  • Cvejic, S., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules. Available from: [Link]

  • Kozhevnikov, V. Y., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof.
  • Obeng, S., et al. (2018). In vitro and in vivo functional profile characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) as a low efficacy mu opioid receptor modulator. Neuropharmacology. Available from: [Link]

  • Královec, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Touré, M., et al. (2020). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. ACS Chemical Neuroscience. Available from: [Link]

  • DTIC. In vitro screening of opioid antagonist effectiveness. Available from: [Link]

  • ResearchGate. Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Available from: [Link]

  • Linciano, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available from: [Link]

  • Li, J. G., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride

Introduction: The Significance of 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride in Drug Discovery 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a pivotal building block in contemporary drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride in Drug Discovery

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a pivotal building block in contemporary drug discovery and development. Its piperidine core is a prevalent scaffold in a multitude of clinically successful pharmaceuticals, imparting favorable pharmacokinetic properties. The geminal methyl and nitrile functionalities at the 4-position offer versatile handles for further synthetic elaboration, enabling the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various downstream applications.

The efficient and scalable synthesis of this intermediate is, therefore, of paramount importance to medicinal and process chemists. The core transformation typically involves a variation of the Strecker synthesis, a powerful multicomponent reaction that forms an α-aminonitrile from a carbonyl compound, an amine, and a cyanide source.[1][2] In the context of our target molecule, this translates to the reaction of a suitably protected 4-piperidone derivative with a cyanide source and a methyl group donor, or a one-pot reaction involving 4-piperidone, ammonia, and acetone cyanohydrin. The choice of catalyst is critical in this process, directly influencing reaction rates, yields, and overall process efficiency, particularly when dealing with sterically hindered ketones like 4-piperidone derivatives.[3]

This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and drug development professionals.

The Synthetic Challenge: A Catalytic Approach to a Quaternary α-Aminonitrile

The synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile presents a distinct challenge: the formation of a quaternary α-carbon, which is often sterically demanding. The classical Strecker synthesis, while robust, can be sluggish with ketones and may require harsh conditions.[3] Catalysis plays a crucial role in overcoming these hurdles, facilitating the key bond-forming steps under milder and more efficient conditions.

The overall synthetic strategy typically commences with a protected 4-piperidone, most commonly N-Boc-4-piperidone, to prevent side reactions involving the piperidine nitrogen. The core reaction then proceeds via a Strecker-type mechanism.

Strecker_Synthesis cluster_reactants Reactants N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_Imine Iminium Intermediate N-Boc-4-piperidone->Intermediate_Imine + NH₃, - H₂O NH3_HCN NH₃, HCN (or equivalent) Product N-Boc-2-Methyl-2-(piperidin-4-yl)propanenitrile Intermediate_Imine->Product + HCN (Catalyst) Deprotection Acidic Deprotection (e.g., HCl) Product->Deprotection Final_Product 2-Methyl-2-(piperidin-4-yl)propanenitrile Hydrochloride Deprotection->Final_Product

Caption: Generalized synthetic pathway for 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

This guide will focus on comparing the efficacy of different catalysts for the crucial step of cyanide addition to the iminium intermediate. We will consider three main approaches: Lewis acid catalysis, organocatalysis, and catalyst-free conditions.

Comparative Analysis of Catalytic Systems

Catalyst TypeRepresentative CatalystTypical Loading (mol%)Reaction TimeYieldKey Advantages & Disadvantages
Lewis Acids ZrCl₄ [4]5-101-4 hHighAdvantages: High efficiency, readily available, relatively inexpensive. Disadvantages: Moisture sensitive, may require inert atmosphere.
InCl₃ [5]102-6 hGood to HighAdvantages: Water tolerant, effective for a broad range of substrates. Disadvantages: Higher cost compared to other Lewis acids.
Sn-Montmorillonite [6]5-10 (wt%)0.5-3 hHighAdvantages: Heterogeneous catalyst, easily separable and recyclable, high activity. Disadvantages: Catalyst preparation required.
Organocatalysts Thiourea Derivatives [2]1-1012-48 hModerate to HighAdvantages: Metal-free, capable of enantioselective catalysis. Disadvantages: Can be slower than Lewis acids, catalyst synthesis may be complex.
Piperidine Derivatives [7]10-2024-72 hModerateAdvantages: Simple, readily available. Disadvantages: Lower activity for hindered ketones, may act as a reactant.
Catalyst-Free None [1]N/A24-96 hLow to ModerateAdvantages: Simple setup, avoids catalyst cost and removal. Disadvantages: Very slow, often incomplete conversion, limited to more reactive substrates.

In-Depth Discussion of Catalyst Classes

Lewis Acid Catalysis: The Workhorse for Ketone Strecker Reactions

Lewis acids have demonstrated considerable efficacy in promoting the Strecker reaction, particularly for less reactive ketone substrates. Their primary role is to activate the imine or iminium ion intermediate towards nucleophilic attack by the cyanide source.[8]

Zirconium(IV) chloride (ZrCl₄) has emerged as a highly effective catalyst for one-pot, three-component Strecker reactions.[4] It is a strong Lewis acid that can efficiently promote the formation of the α-aminonitrile. Its sensitivity to moisture necessitates the use of anhydrous conditions, which can add to the operational complexity on a larger scale.

Indium(III) chloride (InCl₃) is another noteworthy Lewis acid catalyst, prized for its water stability, which simplifies the reaction setup.[5] It has shown broad applicability in Strecker-type reactions.

Heterogeneous Lewis acids, such as tin-exchanged montmorillonite (Sn-Mont) , offer the significant advantage of easy catalyst removal and recycling.[6] These solid acid catalysts can exhibit high activity and selectivity, making them attractive for sustainable and industrial-scale processes.

Organocatalysis: A Metal-Free Alternative

In recent years, organocatalysis has gained prominence as a powerful, metal-free approach to asymmetric synthesis. In the context of the Strecker reaction, chiral organocatalysts can facilitate the enantioselective addition of cyanide to imines.[9]

Thiourea-based catalysts are a well-established class of hydrogen-bond donors that can activate the imine electrophile and deliver the cyanide nucleophile in a stereocontrolled manner.[2] While highly effective for achieving enantioselectivity, these reactions can be slower than their Lewis acid-catalyzed counterparts.

Piperidine and its derivatives can also act as basic organocatalysts, promoting the reaction by activating the cyanide source or facilitating the imine formation.[7] However, their efficacy with sterically hindered ketones is generally lower, and there is a potential for the catalyst itself to participate in the reaction.

Catalyst-Free Conditions: The Baseline for Comparison

Conducting the Strecker reaction without a catalyst is often possible, especially with more reactive aldehydes.[1] However, for ketones such as 4-piperidone, the uncatalyzed reaction is typically very slow and results in low to moderate yields. This approach serves as a crucial baseline to highlight the significant rate and yield enhancements provided by catalytic systems.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of N-Boc-2-Methyl-2-(piperidin-4-yl)propanenitrile, the protected precursor to the target molecule. These protocols are based on established methodologies for Strecker-type reactions of ketones.

Protocol 1: Lewis Acid Catalyzed Synthesis using ZrCl₄

Materials:

  • N-Boc-4-piperidone

  • Acetone cyanohydrin

  • Ammonia (7N solution in methanol)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ZrCl₄ (0.1 eq).

  • Add the ammonia solution in methanol (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add acetone cyanohydrin (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_ZrCl4 start Start step1 Dissolve N-Boc-4-piperidone in anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add ZrCl₄ step2->step3 step4 Add NH₃ in MeOH step3->step4 step5 Stir at 0 °C for 30 min step4->step5 step6 Add Acetone Cyanohydrin step5->step6 step7 Warm to RT and stir (2-4 h) step6->step7 step8 Quench with NaHCO₃ (aq) step7->step8 step9 Work-up and Extraction step8->step9 step10 Purification (Chromatography) step9->step10 end End step10->end

Caption: Experimental workflow for the ZrCl₄ catalyzed synthesis.

Protocol 2: Catalyst-Free Synthesis

Materials:

  • N-Boc-4-piperidone

  • Acetone cyanohydrin

  • Ammonia (7N solution in methanol)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in methanol.

  • Add the ammonia solution in methanol (1.5 eq).

  • Add acetone cyanohydrin (2.0 eq).

  • Stir the mixture at room temperature for 48-96 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion (or when no further conversion is observed), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: The Role of the Catalyst

The Strecker reaction proceeds through the initial formation of an imine (or iminium ion) from the ketone and ammonia. The catalyst's primary function is to facilitate the subsequent nucleophilic addition of the cyanide ion to this electrophilic intermediate.

Catalytic_Mechanism cluster_reactants Reactants Ketone N-Boc-4-piperidone Imine Imine Intermediate Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Cyanide ⁻CN Activated_Imine Activated Imine-Catalyst Complex Imine->Activated_Imine Catalyst Catalyst (Lewis Acid or Organocatalyst) Catalyst->Activated_Imine Product α-Aminonitrile Activated_Imine->Product + ⁻CN Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for the Strecker reaction.

In Lewis acid catalysis , the metal center coordinates to the nitrogen atom of the imine, increasing its electrophilicity and making it more susceptible to attack by the cyanide nucleophile.

In organocatalysis , particularly with thiourea derivatives, the catalyst activates the imine through hydrogen bonding, while a basic moiety on the catalyst can deprotonate HCN, delivering the cyanide ion to the activated imine.

Conclusion and Future Outlook

The synthesis of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a critical transformation in the preparation of numerous pharmaceutical candidates. While a variety of catalytic systems can be employed for this Strecker-type reaction, the choice of catalyst significantly impacts the efficiency and practicality of the synthesis.

Based on analogous reactions, Lewis acid catalysts , particularly heterogeneous systems like tin-exchanged montmorillonite , appear to offer the most promising combination of high yield, short reaction times, and ease of handling for large-scale production. For laboratory-scale synthesis where enantioselectivity might be a future consideration, organocatalysts provide a valuable metal-free alternative. Catalyst-free conditions, while simple, are generally too slow and low-yielding for practical application with this sterically hindered ketone.

Future research in this area should focus on the development of more active and selective catalysts that can operate under even milder, more environmentally benign conditions. The exploration of continuous flow processes for this reaction, particularly with immobilized catalysts, could also offer significant advantages in terms of safety, scalability, and process control. As the demand for complex piperidine-based building blocks continues to grow, the optimization of their synthesis through innovative catalytic approaches will remain a key area of investigation for the pharmaceutical industry.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Galletti, P., Pori, M., & Giacomini, D. (2011). Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source. European Journal of Organic Chemistry, 2011(21), 3948-3955. Retrieved from [Link]

  • Brahmachari, G., & Banerjee, B. (2012). A Comparison Between Catalyst-Free and ZrOCl2·8H2O-Catalyzed Strecker Reactions for the Rapid and Solvent-Free One-Pot Synthesis of Racemic α-Aminonitrile Derivatives. Asian Journal of Organic Chemistry, 1(3), 251-258.
  • Shaikh, I. R., & Sudalai, A. (2012). Organocatalyzed enantioselective Strecker reaction of ketimines. Tetrahedron Letters, 53(34), 4523-4526.
  • Cruz-Acosta, F., Santos-Expósito, A., de Armas, P., & García-Tellado, F. (2007). Lewis base-catalyzed three-component Strecker reaction on water. An efficient manifold for the direct α-cyanoamination of ketones and aldehydes. Chemical Communications, (37), 3868-3870. Retrieved from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 705. Retrieved from [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2002). Indium trichloride catalyzed one-step synthesis of α-amino nitriles by a three-component condensation of carbonyl compounds, amines and potassium cyanide. Tetrahedron, 58(13), 2529-2532.
  • Liu, X., Deng, Y., Deng, T., Yu, Y., Gao, Y., Han, X. L., ... & Deng, L. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Kawabata, T., Mizugaki, T., Ebitani, K., & Kaneda, K. (2003). Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite. The Journal of Organic Chemistry, 68(23), 8833-8839.
  • Gentry, E. C., & Alexanian, E. J. (2017). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 56(46), 14513-14517. Retrieved from [Link]

  • Shabani, A., & Rezayan, A. H. (2008). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Molbank, 2008(4), M578. Retrieved from [Link]

  • Wang, Z., & Dixon, D. J. (2011). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 9(16), 5693-5696. Retrieved from [Link]

  • Pori, M., Galletti, P., & Giacomini, D. (2012). Asymmetric Strecker Reaction with Chiral Amines: A Catalyst-Free Protocol Using Acetone Cyanohydrin in Water. European Journal of Organic Chemistry, 2012(15), 2883-2889.
  • Widad, N. M., & Al-Haiza, M. A. (2020). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. International Journal of Pharmaceutical and Phytopharmacological Research, 10(5), 1-8. Retrieved from [Link]

  • Gentry, E. C., & Alexanian, E. J. (2017). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Lewis, D. F. V., & Griffiths, D. V. (1998). Lewis acid catalyzed [2 + 2] cycloaddition of methyl 2,3-butadienoate to alkenes. Tetrahedron Letters, 39(42), 7753-7756.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Jackson, T. J., & Beak, P. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 18(47), 9526-9543. Retrieved from [Link]

  • Hamashima, Y., Takano, H., Hotta, D., & Sodeoka, M. (2006). A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst. Organic Letters, 8(14), 2941-2944. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-2-(piperidin-4-yl)propanenitrile. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

A Researcher's Guide to Safely Handling 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 2...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride

As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is a valuable building block in medicinal chemistry, its unique combination of a piperidine ring and a nitrile functional group necessitates a cautious and well-informed approach to laboratory handling. This guide provides a comprehensive framework for its safe utilization, grounded in the principles of chemical safety and risk mitigation.

Understanding the Hazard Profile

2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride is classified as an irritant.[1] However, a comprehensive safety assessment requires a deeper look into its structural components. The piperidine moiety is a common feature in many pharmaceuticals and bioactive molecules.[2] While generally stable, piperidine itself can be absorbed through the skin and is known to have moderate acute oral toxicity in animal studies.[3] Inhalation may lead to respiratory irritation.[4][5]

The nitrile group (–C≡N) introduces additional potential hazards. Organic nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. While the metabolic fate of this specific compound is not extensively documented, it is prudent to handle all α-aminonitriles with the assumption that they may have toxic potential.

Therefore, the primary hazards to consider are:

  • Skin and eye irritation: Direct contact with the solid or solutions can cause irritation.

  • Respiratory tract irritation: Inhalation of dust can irritate the respiratory system.[6][7]

  • Potential for systemic toxicity: Although not definitively established, absorption through the skin or inhalation could lead to adverse health effects due to the piperidine and nitrile functionalities.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the recommended PPE for various laboratory operations involving 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shieldNitrile or neoprene gloves (double-gloving recommended)A lab coat worn fully buttonedN95 or P3 respirator if not handled in a fume hood
Running reactions and work-up Chemical safety gogglesNitrile or neoprene glovesA lab coat and, if splashing is possible, a chemically resistant apronWork should be conducted in a certified chemical fume hood
Purification (e.g., chromatography) Chemical safety gogglesNitrile or neoprene glovesA lab coatWork should be conducted in a certified chemical fume hood
Handling waste Chemical safety gogglesNitrile or neoprene glovesA lab coatN/A

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following diagram illustrates the key stages of handling 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride in a laboratory setting.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receive and inspect package storage Store in a cool, dry, well-ventilated area away from incompatible materials receiving->storage weighing Weigh solid in a fume hood or ventilated balance enclosure storage->weighing Transport in a sealed secondary container dissolving Prepare solutions in a fume hood weighing->dissolving reaction Conduct reaction and work-up in a fume hood dissolving->reaction solid_waste Collect solid waste in a labeled, sealed container reaction->solid_waste Segregate waste streams liquid_waste Collect liquid waste in a labeled, sealed, and compatible container reaction->liquid_waste Segregate waste streams disposal Dispose of waste through an approved chemical waste program solid_waste->disposal liquid_waste->disposal

Caption: Workflow for Handling 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.

Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents, acids, and bases.[8] The container should be tightly closed to prevent the absorption of moisture and to contain any dust.[6][9]

2. Handling and Experimentation:

  • Engineering Controls: All manipulations of the solid compound, including weighing and the preparation of solutions, should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7][9]

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table above. When handling the solid, take care to avoid generating dust.[9]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Reaction and Work-up: All subsequent experimental steps should be performed in a chemical fume hood.

3. Accidental Release:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]

  • The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, whether solid or liquid, must be collected in separate, clearly labeled, and sealed containers.

  • Container Compatibility: Ensure that the waste containers are made of a material compatible with the chemical and any solvents used.

  • Institutional Guidelines: Dispose of all waste through your institution's approved hazardous waste management program.[6][10][11] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride, ensuring both personal safety and the integrity of their research.

References

  • Actylis Lab Solutions. (2020, February 4).
  • ChemPure Chemicals.
  • Chemos GmbH & Co.KG.
  • Columbia University Environmental Health and Safety.
  • Apollo Scientific. Methyl 2-(piperidin-4-yl)
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
  • Matrix Scientific. 2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • MATERIAL SAFETY D
  • Fisher Scientific. (2009, November 12).
  • Cole-Parmer.
  • Airgas. (2021, July 12).
  • Sigma-Aldrich. (2025, July 28).
  • National Center for Biotechnology Information. (2022).
  • PRACTICAL RADI
  • Aussie Pharma Direct. (2025, October 20).
  • Centers for Disease Control and Prevention. (2023, October 16).
  • ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Wikipedia. Pethidine.
  • RadCare. (2025, July 11).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
Reactant of Route 2
2-Methyl-2-(piperidin-4-yl)propanenitrile hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.